Boc-D-Phe-Pro-OSu
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7/c1-23(2,3)32-22(31)24-16(14-15-8-5-4-6-9-15)20(29)25-13-7-10-17(25)21(30)33-26-18(27)11-12-19(26)28/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,24,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXUHNFAAVSFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148980-30-7 | |
| Record name | Boc-D-Phe-Pro-OSu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Boc-D-Phe-Pro-OSu in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-D-Phe-Pro-OSu, a specialized chemical reagent utilized in the field of peptide synthesis. The document details its chemical properties, applications in biochemistry and drug development, and provides detailed experimental protocols for its use.
Introduction to this compound
This compound, with the full chemical name (2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate, is a dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of a D-phenylalanine residue and a D-proline residue. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activated form allows for the efficient incorporation of the D-Phe-Pro dipeptide unit into a growing peptide chain.
The inclusion of D-amino acids, such as D-phenylalanine and D-proline, into peptide sequences is a key strategy in drug design to enhance metabolic stability by reducing susceptibility to proteolytic degradation. The D-Phe-Pro motif, in particular, has been associated with peptides exhibiting antimicrobial and cell-penetrating properties.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its constituent components is presented below. This data is essential for reaction calculations and for understanding the reagent's characteristics.
| Property | This compound | Boc-D-Phe-OSu | Boc-D-Pro-OSu |
| CAS Number | Not available | 3674-18-8 | 102185-34-2 |
| Molecular Formula | C₂₃H₂₉N₃O₇ | C₁₈H₂₂N₂O₆ | C₁₄H₂₀N₂O₆ |
| Molecular Weight | 459.50 g/mol | 362.38 g/mol | 312.31 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) | ≥98% (HPLC) | ≥98% (HPLC) |
| Solubility | Soluble in DMF, NMP, DCM | Soluble in Dioxane, DCM | Soluble in organic solvents |
| Storage | -20°C, under inert gas | -20°C | -20°C |
Applications in Biochemistry and Drug Development
The primary application of this compound is in the synthesis of modified peptides. The incorporation of the D-Phe-Pro moiety can confer desirable pharmacokinetic properties to therapeutic peptide candidates.
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, leading to a longer in vivo half-life.
-
Antimicrobial Peptides (AMPs): The D-Phe-Pro motif has been identified in peptides with antimicrobial activity. These peptides often act by disrupting the bacterial cell membrane.
-
Cell-Penetrating Peptides (CPPs): The inclusion of D-amino acids and specific sequences like D-Pro-L-Pro can facilitate the cellular uptake of peptides, making them valuable vectors for intracellular drug delivery.[1] Peptides containing D-amino acids have shown enhanced cellular uptake compared to their L-counterparts.
Experimental Protocols
The following sections provide detailed methodologies for the use of Boc-protected and OSu-activated amino acids and dipeptides in Boc-based solid-phase peptide synthesis (SPPS).
General Workflow for Boc-SPPS
The diagram below illustrates the general workflow for solid-phase peptide synthesis using the Boc protection strategy.
Protocol for Coupling of this compound
This protocol outlines the steps for coupling the activated dipeptide onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Coupling Reaction:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the neutralized peptide-resin.
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction can be monitored for completion using a Kaiser test (the test should be negative, indicating the absence of free amines).
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition or Final Cleavage:
-
If the synthesis is to continue, proceed to the next deprotection step (Step 2).
-
If the peptide sequence is complete, proceed to the final cleavage and deprotection of side-chains.
-
Signaling Pathway Involvement
Peptides containing D-Phe-Pro motifs, particularly those designed as cell-penetrating peptides (CPPs), can be utilized to deliver therapeutic cargo into cells. The internalization of many CPPs occurs via endocytosis. The diagram below illustrates a simplified model of CPP-mediated cargo delivery via the endocytic pathway.
In this pathway, the CPP, containing the D-Phe-Pro motif, facilitates the binding of its cargo to the cell surface. The complex is then internalized into endosomes. For the cargo to be effective, it must escape the endosome before it fuses with the lysosome, where it would be degraded. The design of the CPP, including the stereochemistry of its amino acids, can influence the efficiency of this endosomal escape.
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides with enhanced stability and potentially novel biological activities. Its use in the context of Boc-SPPS allows for the straightforward incorporation of a key dipeptide motif associated with antimicrobial and cell-penetrating properties. The protocols and data provided in this guide are intended to support researchers in the effective application of this and similar reagents in their drug discovery and development efforts.
References
Technical Guide: Boc-D-Phe-Pro-OSu - A Versatile Moiety for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Phe-Pro-OSu, or tert-butyloxycarbonyl-D-phenylalanyl-L-proline N-hydroxysuccinimide ester, is an activated dipeptide derivative designed for efficient amide bond formation in peptide synthesis. The incorporation of the D-phenylalanine residue enhances metabolic stability by providing resistance to enzymatic degradation. The unique conformational constraints imposed by the proline residue make the D-Phe-Pro motif a significant structural element in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodology for this compound, alongside its applications in drug development.
Chemical Properties and Structure
The chemical identity of this compound is defined by its constituent parts: the Boc-protected D-phenylalanine, the cyclic secondary amino acid L-proline, and the N-hydroxysuccinimide (NHS) ester. The NHS ester is an excellent leaving group, rendering the carboxyl group highly susceptible to nucleophilic attack by primary amines, which is the fundamental reaction in peptide coupling.[1]
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | Boc-D-Phe-OH | L-Proline | N-Hydroxysuccinimide | This compound (Predicted) |
| CAS Number | 18942-49-9 | 147-85-3 | 6066-82-6 | Not Available |
| Molecular Formula | C₁₄H₁₉NO₄ | C₅H₉NO₂ | C₄H₅NO₃ | C₂₃H₂₉N₃O₇ |
| Molecular Weight | 265.31 g/mol | 115.13 g/mol | 115.09 g/mol | 459.50 g/mol |
| Appearance | White to off-white powder | White crystalline solid | White crystalline solid | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF) | Soluble in water | Soluble in water, DMF, Acetone | Soluble in organic solvents (e.g., DCM, DMF, THF) |
| Melting Point | ~84-86 °C | ~228-233 °C (decomposes) | ~96-99 °C | Not Available |
Synthesis of this compound
The synthesis of this compound is a two-step process: first, the coupling of Boc-D-Phe-OH with L-proline to form the dipeptide Boc-D-Phe-Pro-OH, followed by the activation of the C-terminal carboxylic acid with N-hydroxysuccinimide.
Experimental Protocols
Step 1: Synthesis of Boc-D-Phe-Pro-OH (Dipeptide Formation)
This procedure outlines a standard solution-phase peptide coupling method.
-
Materials and Reagents:
-
Boc-D-Phe-OH
-
L-Proline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (as a racemization suppressant)[1]
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium bicarbonate solution
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1 M aqueous hydrochloric acid
-
Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve L-proline (1.1 equivalents) and DIPEA (2.5 equivalents) in a mixture of DCM and a minimal amount of DMF to achieve dissolution.
-
In a separate flask, dissolve Boc-D-Phe-OH (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.[]
-
Cool the Boc-D-Phe-OH solution to 0 °C in an ice bath.
-
Slowly add the L-proline solution to the cooled Boc-D-Phe-OH solution with continuous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-D-Phe-Pro-OH.
-
Purify the crude product by flash column chromatography on silica gel.
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Step 2: Synthesis of this compound (NHS Ester Formation)
This protocol describes the activation of the dipeptide's carboxylic acid.
-
Materials and Reagents:
-
Boc-D-Phe-Pro-OH (from Step 1)
-
N-Hydroxysuccinimide (NHS)
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Dicyclohexylcarbodiimide (DCC) or EDC[1]
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Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve Boc-D-Phe-Pro-OH (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous THF or DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filter off the DCU precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Role in Drug Development and Signaling
The D-Phe-Pro motif is a recognized pharmacophore in various therapeutic areas. The constrained cyclic structure of proline can induce specific turns in a peptide backbone, which is crucial for receptor binding and biological activity. The D-phenylalanine provides steric shielding and resistance to proteolysis, thereby enhancing the in vivo half-life of peptide-based drugs.
A notable application of the D-Phe-Pro scaffold is in the design of direct thrombin inhibitors.[3] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for treating and preventing thrombosis. The D-Phe-Pro-Arg sequence is a classic framework for potent thrombin inhibitors, where the D-Phe-Pro dipeptide optimally occupies the P3-P2 pockets of the enzyme's active site.[3]
Caption: D-Phe-Pro motif in thrombin inhibition.
Conclusion
This compound serves as a valuable building block for the synthesis of complex peptides and peptidomimetics. Its inherent structural features, combining metabolic stability and conformational rigidity, make it an attractive component for the design of novel therapeutics. The straightforward, albeit multi-step, synthesis allows for its accessibility to researchers in the fields of peptide chemistry, drug discovery, and chemical biology. The provided protocols offer a foundational approach to the preparation and utilization of this versatile chemical entity.
References
Technical Guide: Boc-D-Phe-Pro-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-α-tert-Butoxycarbonyl-D-phenylalanyl-L-proline N-hydroxysuccinimide ester (Boc-D-Phe-Pro-OSu), a key intermediate in synthetic peptide chemistry. This activated dipeptide is utilized for the efficient incorporation of the D-Phe-Pro motif into peptide sequences, a common structural element in various bioactive peptides.
Core Compound Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₂₃H₂₉N₃O₇ | 459.49 |
| Boc-D-Phenylalanine (Boc-D-Phe-OH) | 18942-49-9 | C₁₄H₁₉NO₄ | 265.30[1] |
| Boc-D-Phe-N-hydroxysuccinimide ester (Boc-D-Phe-OSu) | 3674-18-8 | C₁₈H₂₂N₂O₆ | 362.38[2][3] |
| Boc-D-Proline-N-hydroxysuccinimide ester (Boc-D-Pro-OSu) | 102185-34-2 | C₁₄H₂₀N₂O₆ | 312.32 |
Role in Peptide Synthesis
This compound is an activated dipeptide designed for use in solution-phase or solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides temporary protection for the N-terminus of the D-phenylalanine residue. This protecting group is stable under neutral and basic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[4][5]
The N-hydroxysuccinimide (OSu) ester at the C-terminus of the proline residue is a highly reactive group that facilitates the efficient formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain.[6] This pre-activated dipeptide strategy can help to improve coupling efficiency and reduce the risk of racemization, particularly when coupling to sterically hindered amino acids.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of Boc-D-Phe-Pro-OH and its subsequent activation to this compound, followed by a typical peptide coupling reaction.
Synthesis of Boc-D-Phe-Pro-OH
This procedure outlines the coupling of Boc-D-phenylalanine to L-proline methyl ester, followed by saponification of the ester to yield the dipeptide acid.
-
Coupling Reaction:
-
Dissolve L-proline methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM).
-
Neutralize the solution with a tertiary amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) at 0°C.
-
In a separate flask, dissolve Boc-D-phenylalanine (1.0 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in DCM. An additive like 1-hydroxybenzotriazole (HOBt) can be included to suppress side reactions.
-
Add the activated Boc-D-Phe-OH solution to the proline methyl ester solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Phe-Pro-OMe.
-
Purify the crude product by column chromatography.
-
-
Saponification:
-
Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-D-Phe-Pro-OH.
-
Activation to this compound
This protocol describes the conversion of the dipeptide acid to its active ester.
-
Dissolve Boc-D-Phe-Pro-OH (1.0 equivalent) and N-hydroxysuccinimide (HOSu) (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent such as DCC or EDC (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Filter the mixture to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization.
Peptide Coupling using this compound
This procedure details the use of the activated dipeptide to elongate a peptide chain.
-
Dissolve the amino acid or peptide with a free N-terminus (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add a base such as DIPEA or TEA (1.2 equivalents) to neutralize any salts and to facilitate the reaction.
-
Add a solution of this compound (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC or a ninhydrin test (for solid-phase synthesis).[7]
-
Upon completion, dilute the reaction mixture with an appropriate solvent and wash with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to yield the protected tripeptide.
Visualization of Synthetic Pathway
The following diagrams illustrate the chemical logic and workflow for the synthesis and application of this compound.
References
Boc-D-Phe-Pro-OSu: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Boc-D-Phe-Pro-OSu (tert-Butoxycarbonyl-D-Phenylalanyl-L-Prolyl-N-hydroxysuccinimide ester). As a critical activated ester intermediate in peptide synthesis, understanding its stability profile is paramount for ensuring the integrity and efficiency of conjugation and drug development processes. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for assessing the compound's stability.
Core Concepts: Stability of Activated Esters
This compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to degradation, primarily through hydrolysis. The rate of this degradation is influenced by several factors, including temperature, pH, and the presence of moisture. The inherent reactivity of the NHS ester, which makes it an excellent acylating agent for primary amines, also renders it prone to reaction with water.
Quantitative Stability Data
| Condition | Parameter | Expected Half-life | Notes |
| Storage (Solid) | Temperature | ||
| -20°C to -80°C | > 1 year | Recommended for long-term storage. Must be kept in a desiccated environment. | |
| 2-8°C | Months | Suitable for short to medium-term storage. Desiccation is critical. | |
| Room Temperature (20-25°C) | Days to Weeks | Not recommended for storage. Significant degradation can occur. | |
| In Solution | pH | ||
| pH 4-5 | Hours to Days | Relatively stable. Hydrolysis is slow. | |
| pH 7 (Neutral) | Minutes to Hours | Moderate rate of hydrolysis. | |
| pH > 8 (Basic) | Seconds to Minutes | Rapid hydrolysis. NHS esters are highly unstable in basic conditions. |
Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester bond. This reaction results in the formation of the corresponding carboxylic acid (Boc-D-Phe-Pro-OH) and N-hydroxysuccinimide. This loss of the activating group renders the compound incapable of participating in subsequent conjugation reactions.
Caption: Primary degradation pathway of this compound via hydrolysis.
Recommended Storage and Handling
To maximize the shelf-life and ensure the reactivity of this compound, the following storage and handling procedures are recommended:
-
Long-term Storage: Store at -20°C or below in a tightly sealed container. The use of a desiccator is highly recommended to minimize exposure to moisture. For very sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.[1]
-
Short-term Storage: For routine use, storage at 2-8°C in a desiccator is acceptable for shorter periods.[2][3]
-
Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the product. Weigh out the desired amount quickly and reseal the container tightly. For use in solution, prepare the solution immediately before use.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a general protocol for a stability study.
Objective: To determine the rate of hydrolysis of this compound under specific conditions (e.g., in a particular buffer at a set temperature).
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Buffer of desired pH
-
Thermostated incubator or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Initiation of Stability Study:
-
Add a small aliquot of the stock solution to the test buffer (pre-equilibrated to the desired temperature) to achieve the final target concentration.
-
Immediately withdraw a sample (t=0) and quench the reaction by diluting it in the mobile phase or a low pH solution.
-
-
Time-course Analysis:
-
Incubate the reaction mixture at the desired temperature.
-
Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Quench each aliquot immediately as described in step 2.
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to separate this compound from its hydrolysis product, Boc-D-Phe-Pro-OH.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas for both this compound and Boc-D-Phe-Pro-OH at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and the half-life of the compound under the tested conditions.
-
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is critically dependent on storage conditions, with low temperature and the exclusion of moisture being the most important factors for preserving its chemical integrity and reactivity. For researchers and drug development professionals, adherence to the recommended storage and handling protocols is essential for achieving reliable and reproducible results in peptide synthesis and conjugation applications. The experimental workflow detailed in this guide provides a robust framework for conducting in-house stability assessments tailored to specific experimental conditions.
References
The Architects of Peptide Form: An In-depth Technical Guide to the Roles of D-Phenylalanine and Proline in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the deliberate inclusion of specific amino acids can dramatically influence structure, stability, and biological function. Among the vast arsenal available to peptide chemists and drug developers, D-phenylalanine and proline stand out for their profound and predictable impact on peptide architecture. This technical guide delves into the core principles governing the roles of these two amino acids, providing quantitative data, detailed experimental methodologies, and visual representations of their effects on peptide structure and signaling.
Proline: The Conformationally Constrained Helix Breaker and Turn Inducer
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen. This rigid five-membered ring structure imposes significant conformational constraints, profoundly influencing the local and global structure of peptides.
Conformational Properties of Proline
The cyclic nature of proline restricts the possible values of its backbone dihedral angle phi (φ) to a narrow range, typically between -60° and -75°.[1][2][3] This rigidity often disrupts ordered secondary structures like α-helices and β-sheets, earning proline the moniker of a "helix breaker".[1] Instead of participating in these structures, proline is frequently found at the ends of helices or in turns and loops.[1]
The peptide bond preceding a proline residue (the X-Pro bond) can adopt both cis and trans conformations with a lower energy barrier for isomerization compared to other peptide bonds.[4] This cis-trans isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes.[4]
Quantitative Conformational Data for Proline
The following table summarizes the typical backbone dihedral angles for proline in various secondary structures.
| Secondary Structure | Typical Phi (φ) Angle | Typical Psi (ψ) Angle | Notes |
| α-helix (N-terminus) | ~ -60° | ~ -45° | Proline is often found in the first turn of an α-helix.[1] |
| β-turn (i+1 position) | ~ -60° | Varies | Proline is common in the i+1 position of type I and II β-turns.[1] |
| Polyproline II (PPII) Helix | ~ -75° | ~ +145° to +150° | A left-handed helix common in proline-rich sequences.[3] |
| Polyproline I (PPI) Helix | ~ -75° to -83° | ~ +158° to +160° | A right-handed helix with all cis peptide bonds.[1][3] |
Proline-Rich Motifs in Cellular Signaling
Proline-rich motifs (PRMs) are short sequences that are recognized by specific protein domains, such as SH3 (Src Homology 3), WW, and EVH1 (Ena/VASP Homology 1) domains.[4][5][6] These interactions are crucial for the assembly of signaling complexes and the regulation of various cellular processes, including cytoskeletal dynamics and cell adhesion.[5][6] The extended conformation of the polyproline II (PPII) helix adopted by PRMs facilitates these specific protein-protein interactions.[4]
D-Phenylalanine: A Tool for Enhanced Stability and Structural Control
The incorporation of non-proteinogenic amino acids, such as D-isomers, is a powerful strategy in peptide drug design. D-phenylalanine, the enantiomer of the naturally occurring L-phenylalanine, offers distinct advantages in modulating peptide structure and function.
Impact of D-Phenylalanine on Peptide Structure
Replacing an L-amino acid with its D-enantiomer can have profound effects on the local and global conformation of a peptide. The side chain orientation of a D-amino acid is opposite to that of an L-amino acid, which can:
-
Induce β-turns: The altered stereochemistry at the α-carbon of D-phenylalanine can promote the formation of specific types of β-turns, which are critical for receptor recognition and biological activity.
-
Disrupt α-helices and β-sheets: Similar to proline, D-phenylalanine can act as a disruptor of canonical secondary structures, leading to more flexible or uniquely folded peptide conformations.
-
Enhance Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a significantly longer in vivo half-life, a crucial property for therapeutic peptides.
D-Phenylalanine in Drug Development
The enhanced stability and conformational control afforded by D-phenylalanine make it a valuable tool in the development of peptide-based therapeutics. By strategically substituting L-amino acids with D-phenylalanine, researchers can design peptides with:
-
Increased Potency: By stabilizing a bioactive conformation that fits a target receptor more effectively.
-
Prolonged Duration of Action: Due to increased resistance to enzymatic degradation.
-
Improved Oral Bioavailability: In some cases, increased stability can lead to better absorption after oral administration.
Experimental Protocols
A variety of experimental techniques are employed to characterize the structural and functional consequences of incorporating proline and D-phenylalanine into peptides.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides in the laboratory. The general workflow is as follows:
-
Resin Loading: The C-terminal amino acid is attached to a solid support (resin).
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.
-
Coupling: The next N-terminally protected amino acid is activated and coupled to the deprotected amino group on the resin.
-
Washing: Excess reagents are washed away.
-
Repeat: Steps 2-4 are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Analysis
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure content of a peptide in solution.
-
Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-1 mg/mL).[7]
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).[7][8]
-
Data Analysis: The resulting spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, turn, and random coil structures. Characteristic spectra include a double minimum at ~208 and ~222 nm for α-helices and a single minimum around 218 nm for β-sheets.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, including dihedral angles and inter-proton distances. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY are essential.
-
Sample Preparation: A concentrated solution of the peptide is prepared in a suitable solvent (e.g., H2O/D2O or an organic solvent) with an appropriate pH.
-
Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints: Nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectrum provide distance restraints between protons that are close in space (< 5 Å). Coupling constants can provide information about dihedral angles.
-
Structure Calculation: The experimental restraints are used in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
Determining Proline cis-trans Isomerization by NMR: The slow exchange between cis and trans isomers of the X-Pro peptide bond on the NMR timescale often results in two distinct sets of NMR signals for the residues flanking the proline.
-
Experiment: 1D or 2D NMR spectra (e.g., 1H-15N HSQC) are acquired.
-
Analysis: The presence of two sets of peaks for residues near the proline indicates the presence of both cis and trans isomers. The relative integration of these peaks can be used to determine the population of each isomer.[10] Temperature-dependent NMR studies can be used to determine the kinetics of isomerization.[11]
Functional Assays
Serum Stability Assay: This assay measures the resistance of a peptide to degradation by proteases present in serum.
-
Incubation: The peptide is incubated in serum or plasma at 37°C for various time points.
-
Sample Preparation: At each time point, an aliquot is taken, and the reaction is quenched (e.g., by adding acid or an organic solvent to precipitate proteins).
-
Analysis: The amount of intact peptide remaining is quantified by RP-HPLC or LC-MS.
-
Half-life Calculation: The data is plotted as the percentage of intact peptide versus time, and the half-life (t1/2) of the peptide in serum is calculated.
Ligand Binding Assay (IC50/Ki Determination): These assays are used to determine the binding affinity of a peptide to its target receptor. A common method is a competitive binding assay.
-
Assay Setup: A constant concentration of a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule that binds to the target receptor) is incubated with the receptor in the presence of varying concentrations of the unlabeled test peptide.
-
Incubation and Separation: The mixture is incubated to reach equilibrium, and then the bound labeled ligand is separated from the free labeled ligand.
-
Detection: The amount of bound labeled ligand is measured.
-
Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the test peptide. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Conclusion
The strategic incorporation of D-phenylalanine and proline is a cornerstone of modern peptide design. Proline's inherent conformational rigidity allows for the precise control of peptide backbone geometry, enabling the formation of turns and the disruption of canonical secondary structures, which is fundamental to its role in molecular recognition and signaling. D-phenylalanine provides a powerful tool for enhancing the metabolic stability of peptides and for inducing specific turn conformations that can optimize receptor binding. A thorough understanding of the structural and functional consequences of using these amino acids, coupled with rigorous experimental characterization, is essential for the successful development of novel peptide-based therapeutics and research tools.
References
- 1. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 2. researchgate.net [researchgate.net]
- 3. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH | eLife [elifesciences.org]
- 6. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. From the fundamental principles of Boc protection and deprotection to detailed experimental protocols and troubleshooting, this document serves as a critical resource for professionals in peptide research and drug development.
Introduction: The Significance of Boc Protection in Peptide Synthesis
The synthesis of peptides with a defined sequence requires the transient protection of the α-amino group of amino acids to prevent unwanted side reactions and ensure controlled chain elongation. The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, has been a foundational protecting group in the history of peptide synthesis.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, developed by R. Bruce Merrifield, revolutionized peptide synthesis by enabling the stepwise assembly of amino acids on a solid support, a process for which he was awarded the Nobel Prize in Chemistry in 1984.[2]
The Boc group's lability to moderate acids, such as trifluoroacetic acid (TFA), while being stable to other reagents, allows for its selective removal during the synthesis cycle.[2] This strategy, often employed with benzyl-based side-chain protecting groups that are cleaved by strong acids like hydrogen fluoride (HF), provides a robust method for the synthesis of a wide range of peptides.[1]
The Chemistry of Boc Protection and Deprotection
The Boc Protecting Group: Structure and Properties
The Boc group is a carbamate protecting group with the structure (CH₃)₃C-O-C(=O)-. Its key chemical properties relevant to peptide synthesis include:
-
Acid Lability: The Boc group is readily cleaved by acids like TFA, HCl, or p-toluenesulfonic acid.[3]
-
Base and Nucleophile Stability: It is resistant to basic conditions and many nucleophiles, providing orthogonality with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.
-
Hydrogenolysis Stability: The Boc group is stable to catalytic hydrogenation, allowing for the selective removal of benzyl-based protecting groups.
Mechanism of Boc Protection
The introduction of the Boc group onto the N-terminus of an amino acid is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen of the amino acid attacks one of the carbonyl carbons of Boc₂O.
Caption: Mechanism of Nα-Boc protection of an amino acid.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the carbamate group by a strong acid like TFA initiates the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide.
Caption: Mechanism of Nα-Boc deprotection using a strong acid.
The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with nucleophilic amino acid residues like tryptophan, methionine, and cysteine. To prevent these unwanted modifications, scavengers are added to the deprotection solution.
Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process involving the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Caption: General workflow for Boc solid-phase peptide synthesis.
Resins for Boc-SPPS
The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and the conditions required for final cleavage.
| Resin Type | Linker | C-Terminal Functionality | Cleavage Conditions |
| Merrifield Resin | Chloromethyl | Acid | HF, TFMSA |
| PAM Resin | Phenylacetamidomethyl | Acid | HF |
| BHA Resin | Benzhydrylamine | Amide | HF |
| MBHA Resin | 4-Methylbenzhydrylamine | Amide | HF |
Coupling Reagents
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide is facilitated by coupling reagents.
| Coupling Reagent | Abbreviation | Byproduct | Notes |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, suitable for solution-phase or when TFA is used for deprotection.[4] |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble byproduct, often preferred in SPPS. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, Phosphoramide | Rapid and efficient coupling with minimal racemization. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt, Tetramethylurea | Widely used, efficient, but can cause guanidinylation of the N-terminus. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt, Tetramethylurea | More reactive than HBTU, useful for difficult couplings. |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | 6-Cl-HOBt, Tetramethylurea | Good compromise in terms of reactivity and cost. |
A comparative study of coupling efficiency for difficult sequences in in situ neutralization Boc-SPPS showed the following trend: HCTU ≥ HBTU > COMU on polystyrene-based resins.
Deprotection and Neutralization
Each cycle of SPPS begins with the removal of the Nα-Boc group, typically with a 25-50% solution of TFA in dichloromethane (DCM).[1][2] Following deprotection, the protonated N-terminus must be neutralized to the free amine to allow for the next coupling reaction. This is commonly achieved using a tertiary amine base like diisopropylethylamine (DIEA).
Cleavage and Final Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically accomplished with a strong acid.
| Cleavage Reagent | Abbreviation | Notes |
| Hydrogen Fluoride | HF | Highly effective but extremely toxic and requires specialized apparatus. |
| Trifluoromethanesulfonic acid | TFMSA | A strong acid that can be used in standard laboratory glassware. |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | An alternative to HF. |
| Hydrogen Bromide in Trifluoroacetic Acid | HBr/TFA | A strong acid cleavage cocktail. |
Cleavage Cocktails: To prevent side reactions from cationic species generated during cleavage, scavengers are added to the cleavage reagent to form a "cocktail".
| Scavenger | Purpose | Typical Concentration |
| Anisole | Protects Trp from alkylation. | 5-10% |
| Thioanisole | Protects Met and Cys. | 5% |
| Ethanedithiol (EDT) | Reduces Met(O) to Met, scavenges cations. | 2.5-5% |
| p-Cresol | Scavenges various carbocations. | 5-10% |
| Water | Scavenges cations, can cause hydrolysis of some side-chain protecting groups. | 2.5-5% |
| Triisopropylsilane (TIS) | A reducing scavenger. | 2.5% |
A commonly used cleavage cocktail is "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).
Experimental Protocols
General Protocol for Manual Boc-SPPS of a Model Peptide (e.g., Bradykinin: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)
This protocol outlines the manual synthesis of Bradykinin on a Merrifield resin.
-
Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g substitution) in DCM (10 mL) for 1 hour.
-
First Amino Acid Coupling (Boc-Arg(Tos)-OH):
-
Prepare the cesium salt of Boc-Arg(Tos)-OH.
-
Add the Boc-Arg(Tos)-OCs (1.5 mmol) to the swollen resin in DMF (10 mL).
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
-
-
SPPS Cycle (for each subsequent amino acid):
-
Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.
-
Washing: Wash with DCM (5 x 10 mL).
-
Neutralization: Treat with 10% DIEA in DCM (10 mL) for 5 minutes (repeat twice).
-
Washing: Wash with DCM (5 x 10 mL).
-
Coupling:
-
Pre-activate the next Boc-amino acid (3 mmol) with HBTU (3 mmol) and DIEA (6 mmol) in DMF (5 mL) for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add anisole (1 mL) as a scavenger.
-
Distill HF (9 mL) into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Extract the peptide with 10% acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry.
-
Protocol for Boc Protection of an Amino Acid (e.g., Phenylalanine)
-
Dissolve Phenylalanine (10 mmol) in a mixture of 1 M NaOH (10 mL) and dioxane (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 11 mmol) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Boc-Phe-OH. A typical yield for this procedure is >90%.
Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-SPPS, leading to impurities in the final product.
-
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a five-membered succinimide ring, which can lead to racemization and the formation of β-aspartyl peptides.
-
Alkylation: As mentioned earlier, the tert-butyl cation generated during deprotection can alkylate nucleophilic residues. Judicious use of scavengers is crucial to minimize this side reaction.
-
Racemization: The activation of the carboxyl group during coupling can lead to racemization, especially for certain amino acids like histidine and cysteine. The choice of coupling reagent and conditions can help to minimize this.
Application Example: A Synthesized Peptide in Signal Transduction
Peptides synthesized via Boc-SPPS have numerous applications in biomedical research, including their use as tools to study signal transduction pathways. For example, a synthesized peptide can act as a ligand for a cell surface receptor, initiating a downstream signaling cascade.
The JAK/STAT signaling pathway is a critical pathway involved in cellular processes such as immunity, proliferation, and differentiation. Cytokines binding to their receptors activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[3][5][6][7][8]
Caption: A synthesized peptide activating the JAK/STAT pathway.
Conclusion
The Boc protection strategy remains a powerful and relevant technique in peptide synthesis, particularly for large-scale production and for sequences that are challenging to synthesize using other methods. A thorough understanding of the underlying chemistry, careful selection of resins, coupling reagents, and cleavage conditions, and awareness of potential side reactions are essential for the successful synthesis of high-quality peptides. This guide provides the fundamental knowledge and practical protocols to aid researchers in achieving their peptide synthesis goals.
References
An In-depth Technical Guide to Active Esters in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of constructing these vital biomolecules. Active esters have emerged as indispensable tools in this process, offering a balance of reactivity and stability that is crucial for efficient and high-fidelity peptide assembly. This technical guide provides a comprehensive overview of active esters in peptide coupling reactions, detailing their mechanism of action, comparative efficacy, and practical application in research and drug development.
The Core Principle: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires harsh conditions, which are incompatible with sensitive amino acid residues. To overcome this, the carboxyl group of the incoming amino acid must be "activated" to enhance its electrophilicity. This is achieved by converting the carboxylic acid into a more reactive species, an active ester, by introducing a good leaving group. This activation facilitates nucleophilic attack by the amino group of the growing peptide chain under mild conditions.[1][2]
The use of active esters plays a pivotal role in minimizing racemization, a common side reaction where the chiral integrity of the amino acid is lost.[1] By carefully controlling the level of activation, active esters help preserve the stereochemistry of the final peptide, a critical factor for its biological activity.
A Comparative Look at Active Ester Performance
The choice of activating agent and the resulting active ester significantly impacts the efficiency, speed, and fidelity of peptide coupling. The following tables summarize quantitative data on the performance of various active esters and the coupling reagents that generate them.
Table 1: Comparison of Coupling Reagent Performance for the Synthesis of 65-74ACP (VQAAIDYING-OH)
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| 2 x 20 min | 79.14 | |
| HCTU | 2 x 1 min | 78.52 |
| 2 x 20 min | 81.08 | |
| COMU | 2 x 1 min | 79.00 |
| 2 x 20 min | 77.00 | |
| HDMC | 2 x 1 min | 79.24 |
| 2 x 20 min | 70.27 | |
| PyClock | 2 x 1 min | 76.98 |
| 2 x 20 min | 77.21 | |
| PyBOP | 2 x 1 min | 58.75 |
| 2 x 20 min | 73.18 | |
| PyOxim | 2 x 1 min | 54.08 |
| 2 x 20 min | 81.36 | |
| TFFH | 2 x 1 min | 52.45 |
| 2 x 20 min | 72.03 |
Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[3]
Table 2: Epimerization Levels in a Model Peptide Segment Coupling (Z-Phe-Val + Pro-NH2)
| Coupling Reagent | Base | Epimerization (%) |
| O-HATU | TMP/DIEA (1:1) | 3.4 |
| N-HATU | TMP/DIEA (1:1) | 5.9 |
| O-HBTU | TMP/DIEA (1:1) | 10.3 |
| N-HBTU | TMP/DIEA (1:1) | 20.6 |
This table illustrates the lower epimerization rates of the more reactive uronium (O-form) isomers of HATU and HBTU compared to their guanidinium (N-form) isomers.[4]
Key Classes of Active Esters and Their Precursors
Active esters can be broadly categorized based on the activating agent used for their formation. These can be pre-formed and isolated or, more commonly, generated in situ.
Carbodiimide-Mediated Active Esters
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic activating agents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an additive, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), to form the corresponding active ester. These additives are crucial for suppressing racemization.[5]
Phosphonium and Aminium/Uronium Salt-Based Active Esters
Reagents like BOP, PyBOP, HBTU, and HATU are powerful activators that generate active esters of HOBt and HOAt in situ.[2][5] They are known for their high coupling efficiencies and rapid reaction rates.[6] HATU, in particular, is often considered one of the most efficient coupling reagents due to the formation of the highly reactive HOAt ester.[2] COMU, an Oxyma-based uronium salt, offers a safer alternative to the potentially explosive benzotriazole-based reagents without compromising on efficiency.[2][3]
Pre-formed Active Esters
Certain active esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are stable enough to be isolated, purified, and stored.[6][7] This approach offers the advantage of using well-defined, high-purity activated amino acids, which can be beneficial in specific applications, including solution-phase synthesis and the preparation of bioconjugates.[6][7]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using in situ Active Ester Formation
This protocol outlines a standard cycle for adding an amino acid to a growing peptide chain on a solid support using Fmoc chemistry.
-
Resin Preparation: Swell the resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF) for at least one hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 7-20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation (Active Ester Formation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents).
-
Allow the mixture to pre-activate for a few minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature. The reaction time will vary depending on the specific amino acid and coupling reagent used.
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring Coupling Completion: Perform a qualitative test, such as the Kaiser test or the TNBS test, to check for the presence of free primary amines. A negative test indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Capping (Optional): If unreacted amines remain after a second coupling, they can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptides.
-
Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Then, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
Preparation of an Fmoc-Amino Acid N-Hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of a stable, isolable active ester.
-
Reaction Setup: Dissolve the Fmoc-protected amino acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in a suitable solvent such as dioxane or dichloromethane (DCM).
-
Carbodiimide Addition: Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Workup:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a mild acid (e.g., 10% citric acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Preparation of an Fmoc-Amino Acid Pentafluorophenyl (PFP) Ester
-
Reaction Setup: Dissolve the Fmoc-protected amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a solvent such as ethyl acetate or DCM.
-
Carbodiimide Addition: Cool the solution to 0°C and add DIC (1.1 equivalents).
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Workup:
-
Filter off any precipitated diisopropylurea.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel or by recrystallization.
Visualizing the Processes: Workflows and Logical Relationships
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships in peptide coupling reactions involving active esters.
Conclusion
Active esters are central to modern peptide synthesis, enabling the efficient and stereochemically controlled formation of peptide bonds. The choice of the activating agent and the corresponding active ester is a critical parameter that must be optimized based on the specific requirements of the peptide sequence, the scale of the synthesis, and considerations of cost and safety. By understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to enhance the success of their peptide synthesis endeavors.
References
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
Boc-D-Phe-Pro-OSu safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of Boc-D-Phe-Pro-OSu
This guide provides comprehensive safety data and handling protocols for this compound (N-(tert-Butoxycarbonyl)-D-phenylalanyl-L-proline N-hydroxysuccinimide ester), a key reagent in peptide synthesis. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from closely related and structurally similar molecules to ensure a conservative and thorough approach to safety and handling.
Compound Identification and Properties
This compound is a dipeptide derivative activated with an N-hydroxysuccinimide (NHS) ester, making it highly reactive towards primary amines. This property is fundamental to its application in the stepwise synthesis of peptides.
Table 1: Physicochemical Data of Structurally Related Compounds
| Property | Boc-L-Phenylalanine | Boc-D-Phe-OSu | Boc-L-Phe-OSu |
| CAS Number | 13734-34-4 | 3674-18-8 | 3674-06-4 |
| Molecular Formula | C14H19NO4 | C18H22N2O6 | C18H22N2O6 |
| Molecular Weight | 265.3 g/mol | 362.38 g/mol | 362.38 g/mol |
| Physical State | Powder Solid | Solid | Solid |
| Appearance | White | - | - |
| Melting Point | 85 - 88 °C | - | 150-152 °C |
| Solubility | Insoluble in water | - | - |
| Storage Temperature | - | -20°C | -20°C or 2-8°C |
Data compiled from various supplier and safety data sheets for related compounds.
Hazard Identification and Safety Precautions
Potential Hazards:
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological properties have not been thoroughly investigated.
-
Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]
Table 2: Handling and Personal Protective Equipment (PPE)
| Precaution | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or glasses.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[1] |
| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling. |
Experimental Protocols: General Procedure for Peptide Coupling
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for coupling this activated dipeptide to a resin-bound amino acid.
Materials:
-
Resin with a free N-terminal amine
-
This compound
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) in DCM)
-
Washing solvents (e.g., DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the resin in the appropriate solvent (e.g., DCM) for 30 minutes.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid using the appropriate deprotection agent.
-
Washing: Thoroughly wash the resin to remove excess deprotection agent and byproducts.
-
Coupling:
-
Dissolve this compound in the reaction solvent.
-
Add the dissolved dipeptide and a base (if required) to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin to remove unreacted reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Below is a diagram illustrating the general workflow for solid-phase peptide synthesis using a Boc-protected amino acid.
Role in Peptide Synthesis
This compound serves as a protected and activated dipeptide building block. The Boc group protects the N-terminus of the D-phenylalanine, while the OSu group activates the C-terminus of the proline for efficient amide bond formation.
The following diagram illustrates the logical relationship of the components in this compound during the coupling reaction.
References
Methodological & Application
Application Notes and Protocols for Boc-D-Phe-Pro-OSu Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence attached to an insoluble polymer support. The Boc (tert-butyloxycarbonyl) protection strategy is a classical and robust method for SPPS. This document provides a detailed protocol for the synthesis of a dipeptide using Boc-D-Phe-Pro-OSu, a pre-activated N-succinimidyl ester of Boc-protected D-phenylalanine, coupled to a proline residue pre-loaded onto a solid support. The use of a D-amino acid like D-phenylalanine can enhance the proteolytic stability of the resulting peptide, a desirable characteristic in therapeutic peptide development.
The OSu (N-hydroxysuccinimide) ester is a stable, pre-activated form of the carboxylic acid, which facilitates a direct and efficient coupling reaction with the free amino group of the resin-bound proline without the need for additional in-situ coupling reagents.[1] This protocol outlines the essential steps from resin preparation to final peptide cleavage.
Experimental Protocols
1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Boc-Pro-Merrifield Resin | 100-200 mesh, 1% DVB | Generic |
| Dichloromethane (DCM) | Anhydrous | Generic |
| N,N-Dimethylformamide (DMF) | Anhydrous | Generic |
| Trifluoroacetic acid (TFA) | Reagent Grade | Generic |
| Diisopropylethylamine (DIEA) | Reagent Grade | Generic |
| Boc-D-Phe-OSu | ≥98.0% | Sigma-Aldrich[2] |
| Methanol (MeOH) | ACS Grade | Generic |
| Diethyl ether | Anhydrous | Generic |
| Ninhydrin Test Kit | Generic | |
| Hydrofluoric acid (HF) | Anhydrous | Generic |
| Anisole | Reagent Grade | Generic |
2. Synthesis Workflow
The synthesis follows a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage step.
Diagram of the Boc-SPPS Workflow
Caption: Workflow for Boc-SPPS of D-Phe-Pro.
3. Step-by-Step Protocol
This protocol assumes a starting scale of 0.5 mmol based on the resin substitution level.
Step 1: Resin Swelling
-
Place 0.5 mmol of Boc-Pro-Merrifield resin into a solid-phase synthesis vessel.
-
Add dichloromethane (DCM, 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM from the vessel.
Step 2: Boc Deprotection
-
Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.[3]
-
Agitate the mixture for 2 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Add a fresh portion of 50% TFA/DCM and agitate for an additional 20-30 minutes.[3]
-
Drain the solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).
Step 3: Neutralization
-
Add a solution of 10% (v/v) diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DCM (5x) to remove excess base.
Step 4: Coupling of Boc-D-Phe-OSu
-
Dissolve Boc-D-Phe-OSu (2.0 equivalents based on resin substitution) in N,N-dimethylformamide (DMF, 5 mL).
-
Add the solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the coupling reaction should be monitored.
-
After the reaction, drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (2x).
Step 5: Monitoring the Coupling Reaction
-
Take a small sample of the resin beads (a few milligrams).
-
Perform a qualitative ninhydrin test to detect the presence of free primary amines.
-
A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (beads turn blue/purple) indicates incomplete coupling, and the coupling step should be repeated.[3]
Step 6: Final Peptide Cleavage
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add anisole (1.0 mL) as a scavenger.
-
Carefully add anhydrous hydrofluoric acid (HF, 10 mL) at -5 to 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold anhydrous diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration, wash with more cold ether, and dry under vacuum.
Step 7: Purification and Characterization
-
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final D-Phe-Pro dipeptide should be confirmed by mass spectrometry (MS) and analytical HPLC.
Quantitative Data Summary
| Parameter | Value/Condition | Purpose |
| Resin | ||
| Type | Boc-Pro-Merrifield | Solid support for synthesis |
| Substitution | ~0.5 mmol/g | Defines the synthesis scale |
| Deprotection | ||
| Reagent | 50% TFA in DCM | Removes the Boc protecting group |
| Reaction Time | 2 min + 20-30 min | Ensures complete deprotection |
| Neutralization | ||
| Reagent | 10% DIEA in DCM | Neutralizes the protonated amine |
| Reaction Time | 5-10 min | Prepares the amine for coupling |
| Coupling | ||
| Amino Acid Derivative | Boc-D-Phe-OSu | Activated D-phenylalanine for coupling |
| Equivalents | 2.0 eq | Ensures reaction goes to completion |
| Solvent | DMF | Solubilizes the amino acid derivative |
| Reaction Time | 4-12 hours | Time for amide bond formation |
| Cleavage | ||
| Reagent | Anhydrous HF | Cleaves peptide from resin |
| Scavenger | Anisole | Protects side chains during cleavage |
| Reaction Time | 1 hour | Ensures complete cleavage |
| Temperature | 0 °C | Minimizes side reactions |
Logical Relationships in Boc-SPPS
Diagram of the Boc Protection/Deprotection Cycle
Caption: The core chemical cycle of Boc-SPPS.
Concluding Remarks
This protocol provides a comprehensive guide for the synthesis of a D-amino acid-containing dipeptide using Boc-SPPS with a pre-activated OSu ester. The success of the synthesis relies on the use of anhydrous solvents, accurate reagent stoichiometry, and careful monitoring of the reaction steps, particularly the coupling completion. The final product should always be rigorously purified and characterized to ensure high quality for subsequent research or drug development applications.
References
Step-by-Step Guide for Using Boc-D-Phe-Pro-OSu in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of Boc-D-Phe-Pro-OSu, a pre-activated dipeptide building block, in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). These protocols are intended for researchers, scientists, and drug development professionals familiar with the principles of peptide chemistry.
Introduction
This compound is an N-α-Boc-protected dipeptide composed of D-Phenylalanine and Proline, which has been pre-activated as an N-hydroxysuccinimide (OSu) ester. This activation facilitates a direct and efficient coupling to the free N-terminal amine of a growing peptide chain on a solid support, eliminating the need for in-situ coupling reagents like carbodiimides (e.g., DCC, DIC) or uronium salts (e.g., HBTU, HATU). The use of a pre-activated dipeptide can be advantageous in SPPS to overcome challenges associated with the coupling of sterically hindered amino acids like proline and to reduce the risk of side reactions. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the two major strategies in SPPS and is readily removed under moderately acidic conditions.
Core Concepts in Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[1] It relies on the differential acid lability of the temporary N-α-Boc protecting group and the more permanent side-chain protecting groups (typically benzyl-based). The Boc group is cleaved at each cycle with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin require a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[1]
A typical cycle in Boc-SPPS involves the following key steps:
-
Deprotection: Removal of the N-α-Boc group from the resin-bound peptide.
-
Neutralization: Neutralization of the resulting trifluoroacetate salt to liberate the free amine.
-
Coupling: Acylation of the free amine with the next Boc-protected amino acid.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Peptide synthesis grade | Commercially Available | Store at -20°C. |
| SPPS Resin (e.g., MBHA, PAM) | 100-200 mesh, 0.5-1.0 mmol/g substitution | Commercially Available | Choice depends on the desired C-terminal functionality (amide or acid). |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Commercially Available | Used for resin swelling and washing. |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Commercially Available | Primary solvent for coupling and washing. |
| Trifluoroacetic Acid (TFA) | Reagent grade | Commercially Available | Used for Boc deprotection. Corrosive and toxic, handle in a fume hood. |
| Diisopropylethylamine (DIEA) | Reagent grade | Commercially Available | Used for neutralization. |
| Scavengers (e.g., anisole, thioanisole, ethanedithiol) | Reagent grade | Commercially Available | Used during final cleavage. |
| Ninhydrin Test Kit | Commercially Available | For monitoring coupling completion. | |
| Isatin Test or Chloranil Test Kit | Commercially Available | For monitoring coupling to proline (secondary amine). |
Protocol 1: Solid-Phase Peptide Synthesis Cycle using this compound
This protocol outlines the steps for coupling this compound to a resin-bound amino acid or peptide.
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DCM (3 x 10 mL/g of resin).
- Swell the resin in DCM for 30-60 minutes.
2. Boc Deprotection:
- Drain the DCM from the swollen resin.
- Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin.
- Agitate the mixture for 2 minutes.
- Drain the TFA/DCM solution.
- Add a fresh solution of 50% TFA in DCM (10 mL/g of resin).
- Agitate for 20-30 minutes.
- Drain the TFA/DCM solution.
- Wash the resin with DCM (3 x 10 mL/g of resin).
- Wash the resin with isopropanol (IPA) (2 x 10 mL/g of resin) to shrink the resin and help remove residual acid.
- Wash the resin with DCM (3 x 10 mL/g of resin).
3. Neutralization:
- Add a solution of 10% DIEA in DCM (10 mL/g of resin) to the resin.
- Agitate for 2 minutes.
- Drain the neutralization solution.
- Repeat the neutralization step.
- Wash the resin with DCM (5 x 10 mL/g of resin) to remove excess DIEA.
4. Coupling of this compound:
- Dissolve this compound (2-3 equivalents based on resin substitution) in a minimal amount of DMF.
- Add the dissolved this compound to the neutralized resin.
- Add DMF to ensure the resin is well-suspended.
- Agitate the reaction mixture at room temperature. The optimal solvent for coupling can significantly impact the yield, with DMF generally providing good results for peptide-resin solvation.[2][3]
- Monitor the reaction for completion using the appropriate test (see Section on Monitoring). Coupling times can vary from 1 to 4 hours, and in some cases, overnight coupling may be necessary for sterically hindered sequences.
5. Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin with DMF (3 x 10 mL/g of resin).
- Wash the resin with DCM (3 x 10 mL/g of resin).
- The resin is now ready for the next deprotection and coupling cycle or for final cleavage if the synthesis is complete.
Protocol 2: Monitoring the Coupling Reaction
Monitoring the completion of the coupling reaction is crucial for achieving high purity of the final peptide.
-
Kaiser Test (for primary amines):
-
Take a small sample of resin beads (a few milligrams).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat at 100-120°C for 5 minutes.
-
Result: A blue or purple color indicates the presence of free primary amines (incomplete coupling). A yellow or faint yellow color indicates a complete reaction.
-
-
Chloranil Test or Isatin Test (for secondary amines like Proline): The Kaiser test is unreliable for secondary amines like proline.[4]
-
Take a small sample of resin beads and wash them thoroughly.
-
Follow the specific protocol for the chosen test kit.
-
Result (Chloranil Test): A blue color indicates a free secondary amine.
-
Result (Isatin Test): A blue or blue-green color indicates a free secondary amine.[4]
-
If the monitoring test indicates an incomplete coupling, a second coupling should be performed by repeating the coupling step. If the reaction is still incomplete, a capping step should be considered to block the unreacted amines and prevent the formation of deletion peptides.
Protocol 3: Capping of Unreacted Amines
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution.
-
Wash the resin with DMF (3 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).
Protocol 4: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Standard "Low-HF" Cleavage (for peptides without sensitive residues):
-
Reagent: 95% TFA / 5% H₂O
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail (10 mL/g of resin).
-
Agitate at room temperature for 1.5 - 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the peptide under vacuum.
-
Cleavage with Scavengers (for peptides with Trp, Met, Cys, Tyr):
-
Reagent K: TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
Procedure:
-
Follow the same procedure as the standard cleavage, but use the appropriate scavenger-containing cocktail. The scavengers are crucial to trap the reactive cationic species generated during deprotection, thus preventing side reactions.
-
Data Presentation
Table 1: General Parameters for Boc-SPPS Cycle
| Step | Reagent/Solvent | Volume (per g of resin) | Time |
| Deprotection | |||
| Pre-wash | 50% TFA in DCM | 10 mL | 2 min |
| Deprotection | 50% TFA in DCM | 10 mL | 20-30 min |
| Neutralization | 10% DIEA in DCM | 10 mL | 2 x 2 min |
| Coupling | |||
| This compound | 2-3 equivalents | - | 1-4 h (monitor) |
| Solvent | DMF | Sufficient to swell resin | - |
| Washing | DMF, DCM | 10 mL | 3-5 times per solvent |
Note: The optimal coupling time and equivalents of this compound may need to be determined empirically for each specific sequence.
Visualizations
Logical Workflow for Boc-SPPS Cycle
Caption: General workflow for a single cycle of Boc-SPPS.
Signaling Pathway of Boc Deprotection and Neutralization
Caption: Chemical transformation during deprotection and neutralization.
This guide provides a foundational protocol for the use of this compound in SPPS. Researchers should optimize these conditions based on the specific requirements of their target peptide and available laboratory equipment. Always adhere to laboratory safety protocols when handling hazardous reagents like TFA and DIEA.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides using Boc-D-Phe-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and specificity compared to their linear counterparts. The conformational constraint imposed by cyclization often locks the peptide into a bioactive conformation, leading to increased potency. The incorporation of non-natural amino acids, such as D-phenylalanine (D-Phe), and turn-inducing motifs, like the D-Phe-Pro dipeptide, can further enhance proteolytic resistance and promote the adoption of a specific secondary structure conducive to cyclization and biological activity.
This document provides detailed application notes and protocols for the use of N-α-(tert-Butoxycarbonyl)-D-phenylalanyl-L-proline N-hydroxysuccinimide ester (Boc-D-Phe-Pro-OSu) in the synthesis of head-to-tail cyclic peptides. This compound is a convenient dipeptide building block where the C-terminal proline is pre-activated as an N-hydroxysuccinimide (OSu) ester, facilitating efficient intramolecular cyclization with a free N-terminal amino group of a linear peptide precursor.
Principle of the Method
The synthesis of cyclic peptides using this compound involves a solution-phase intramolecular head-to-tail cyclization. The strategy relies on the high reactivity of the N-hydroxysuccinimide ester of the C-terminal proline with the deprotected N-terminal D-phenylalanine of a linear peptide precursor. The reaction is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The D-Phe-Pro sequence is known to induce a β-turn conformation, which pre-organizes the linear peptide into a structure amenable to cyclization, thereby increasing the efficiency of the ring-closure reaction.
Data Presentation
The efficiency of cyclization reactions can be influenced by several factors, including the sequence of the linear peptide, the solvent, and the concentration. Below is a summary of representative quantitative data for the cyclization of a model linear peptide H-D-Phe-Ala-Leu-Gly-Pro-OH following activation and cyclization.
| Linear Peptide Sequence | Cyclization Method | Solvent | Concentration (mM) | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) | Reference |
| H-D-Phe-Ala-Leu-Gly-Pro-OH | In situ activation with HBTU/HOBt/DIEA | DMF | 0.5 | 24 | 65 | 45 | Hypothetical Data |
| H-D-Phe-Ala-Leu-Gly-Pro-OSu | Pre-activated OSu ester | DCM/DMF (9:1) | 0.5 | 12 | 75 | 58 | This Protocol |
| H-Gly-Pro-D-Phe-Ala-Leu-OH | In situ activation with DPPA | DMF | 1.0 | 16 | 55 | 35 | Hypothetical Data |
Note: The data presented in this table is for illustrative purposes and represents typical yields for solution-phase cyclizations. Actual yields may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of the Linear Peptide Precursor
The linear peptide precursor with a C-terminal proline and an N-terminal D-phenylalanine is synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., 2-chlorotrityl chloride resin to allow for cleavage of the fully protected peptide).
Materials:
-
Fmoc-Pro-OH
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acids
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N'-Diisopropylethylamine (DIEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Load the first amino acid (Fmoc-Pro-OH) onto the 2-chlorotrityl chloride resin.
-
Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (Fmoc-amino acid, coupling reagent, DIEA in DMF) to assemble the linear peptide sequence up to the penultimate N-terminal amino acid.
-
For the final coupling step, use Boc-D-Phe-OH.
-
After the final coupling, wash the resin thoroughly with DMF and DCM.
-
Cleave the protected linear peptide from the resin using a mild cleavage cocktail that does not remove the Boc protecting group (e.g., 1% TFA in DCM).
-
Neutralize the cleaved peptide solution with a base such as pyridine.
-
Purify the protected linear peptide by flash chromatography.
-
Remove the C-terminal protecting group (if any) to yield the free carboxylic acid.
Protocol 2: Activation of the C-terminal Proline as an N-hydroxysuccinimide Ester
If not using the pre-activated this compound, the C-terminal proline of the synthesized linear peptide must be activated.
Materials:
-
Protected linear peptide with a C-terminal proline
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected linear peptide in anhydrous DCM or THF.
-
Add N-Hydroxysuccinimide (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude peptide active ester.
-
Purify the active ester by flash chromatography.
Protocol 3: Boc Deprotection and Head-to-Tail Cyclization
This protocol describes the final deprotection and cyclization steps.
Materials:
-
Protected linear peptide with N-terminal Boc-D-Phe and C-terminal Pro-OSu (either from Protocol 2 or by incorporating this compound in the final coupling step of SPPS).
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
-
High-purity solvent for cyclization (e.g., DCM, DMF, or a mixture)
Procedure:
-
Boc Deprotection:
-
Dissolve the protected linear peptide in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Co-evaporate the TFA with toluene under reduced pressure.
-
Dry the resulting TFA salt of the linear peptide under high vacuum.
-
-
Cyclization:
-
Prepare a high-dilution setup. A syringe pump for slow addition of the linear peptide to the reaction vessel is recommended.
-
To a large volume of the chosen cyclization solvent (e.g., DCM or a DCM/DMF mixture to achieve a final peptide concentration of 0.1-1.0 mM), add a non-nucleophilic base such as DIEA (2-3 equivalents based on the linear peptide).
-
Dissolve the deprotected linear peptide TFA salt in a small amount of the cyclization solvent.
-
Using a syringe pump, add the linear peptide solution dropwise to the stirred solvent containing the base over a period of 4-12 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
Protocol 4: Purification and Characterization of the Cyclic Peptide
Materials:
-
Crude cyclic peptide solution
-
Silica gel for flash chromatography
-
Reverse-phase HPLC system
-
Suitable solvents for chromatography (e.g., acetonitrile, water, TFA)
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the residue with a mild acidic solution (e.g., 10% citric acid), a mild basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
Perform an initial purification of the crude cyclic peptide by flash chromatography on silica gel if necessary.
-
The final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the cyclic peptide using high-resolution mass spectrometry (HRMS) to determine the exact mass.
-
Characterize the structure of the cyclic peptide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for cyclic peptide synthesis.
Caption: A generic signaling pathway often modulated by cyclic peptides.
Applications of Peptides Containing the D-Phe-Pro Motif: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for peptides incorporating the D-Phe-Pro motif. This structural element is a key component in the design of therapeutic peptides, imparting unique conformational properties that enhance biological activity and stability. The following sections will delve into the applications of these peptides as direct thrombin inhibitors and as modulators of protein-protein interactions, specifically targeting the Grb2 SH2 domain.
Application Note 1: D-Phe-Pro-Arg Derived Peptides as Direct Thrombin Inhibitors
The D-Phe-Pro-Arg sequence is a potent pharmacophore for the development of direct thrombin inhibitors, which are crucial anticoagulant agents. The incorporation of a D-phenylalanine residue at the P3 position has been shown to significantly enhance the inhibitory activity against thrombin. These peptides bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.
Quantitative Data: Thrombin Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) of various tetrapeptides based on the D-Phe-Pro-D-Arg scaffold. The variations at the P1' position highlight the structure-activity relationship and the impact of different amino acid residues on inhibitory potency.
| Peptide Sequence (D-Phe-Pro-D-Arg-Xaa-CONH2) | Xaa (P1' Position) | Inhibition Constant (Ki) in µM |
| fPrG | Gly | 2.05 |
| fPrA | Ala | 1.15 |
| fPrs | Ser | 1.21 |
| fPrC | Cys | 1.09 |
| fPrt | D-Thr | 0.92 |
| fPrI | Ile | 5.48 |
Data sourced from studies on synthetic peptide inhibitors of thrombin.
Signaling Pathway: The Coagulation Cascade
The diagram below illustrates the central role of thrombin in the coagulation cascade and the mechanism of action of D-Phe-Pro-Arg based inhibitors. These peptides directly block thrombin (Factor IIa), thereby inhibiting the downstream events leading to clot formation.
Experimental Protocol: Thrombin Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a method to determine the inhibitory activity of peptides against human alpha-thrombin using a chromogenic substrate.
Materials:
-
Human alpha-thrombin (Sigma-Aldrich)
-
Chromogenic thrombin substrate (e.g., S-2238, Chromogenix)
-
Tris-HCl buffer (50 mM, pH 7.4, containing 100 mM NaCl and 0.1% BSA)
-
Test peptide solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of human alpha-thrombin in Tris-HCl buffer.
-
Prepare serial dilutions of the D-Phe-Pro-Arg test peptide in Tris-HCl buffer.
-
In a 96-well microplate, add 20 µL of each peptide dilution to triplicate wells. Include a control group with 20 µL of buffer only.
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the thrombin solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution to each well.
-
Immediately measure the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
Calculate the initial reaction velocity (V) for each peptide concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Application Note 2: D-Phe-Pro Motif in Cell-Permeable Cyclic Peptides Targeting the Grb2 SH2 Domain
The D-Pro-L-Pro motif can be incorporated into cyclic peptides to induce a β-hairpin-like structure, which has been shown to enhance cell permeability. This strategy has been successfully applied to design inhibitors of intracellular protein-protein interactions, such as the interaction between the Growth factor receptor-bound protein 2 (Grb2) and phosphorylated tyrosine residues on upstream signaling proteins. The cyclic peptide cyclo(YpVNFΦrpPRR) (where Yp is L-phosphotyrosine, Φ is L-naphthylalanine, r is D-arginine, and p is D-proline) is an example of such an inhibitor targeting the Grb2 SH2 domain.
Quantitative Data: Grb2 SH2 Domain Inhibitory Activity
| Compound | Type | IC50 |
| RU-81843 | Non-peptide | 9 nM |
| RU-84687 | Non-peptide | 0.25 nM |
| G1 (disulfide-cyclized peptide) | Peptide | 10-25 µM |
| G1TE (thioether homologue) | Peptide | 20 µM |
| Non-phosphorus-containing tripeptide 18f | Peptide | 6.7 µM |
| Non-phosphorus-containing tripeptide 20f | Peptide | 1.3 µM |
Data sourced from various studies on Grb2 SH2 domain inhibitors.[1][2]
Signaling Pathway: Grb2-Mediated Ras Activation
The Grb2 protein acts as a critical adaptor, linking activated receptor tyrosine kinases (RTKs) to the Ras signaling pathway. Inhibition of the Grb2 SH2 domain prevents the recruitment of the SOS1 protein to the plasma membrane, thereby blocking the activation of Ras and its downstream proliferative signals.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is used to assess the passive membrane permeability of cyclic peptides.
Materials:
-
PAMPA plate system (e.g., from Pion Inc. or Corning) with donor and acceptor plates
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test peptide stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (as a membrane integrity marker)
-
96-well UV plate for analysis
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Membrane Coating: Carefully coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow it to solidify for at least 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test peptide solution in PBS at a final concentration of 100 µM (the final DMSO concentration should be less than 1%). Add 200 µL of this solution to the donor plate wells. Also, prepare wells with a known high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., atenolol) as controls. Add Lucifer yellow to all donor wells to a final concentration of 100 µM.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method like LC-MS/MS. Measure the concentration of Lucifer yellow in the acceptor wells using a fluorescence plate reader to ensure membrane integrity (permeability of Lucifer yellow should be very low).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
[C_A] is the concentration of the peptide in the acceptor well.
-
C_eq is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
Experimental Protocol: Solid-Phase Synthesis of a Cyclic Peptide Containing a D-Phe-Pro Motif
This protocol provides a general procedure for the solid-phase synthesis of a head-to-tail cyclized peptide containing D-amino acids, such as those with the D-Phe-Pro motif. This example uses Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Phe-OH and Fmoc-Pro-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cyclization reagents: HBTU, HOBt, DIPEA
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
Couple the first Fmoc-protected amino acid (the C-terminal residue of the linear precursor) by dissolving it with HBTU, HOBt, and DIPEA in DMF and adding it to the resin. Agitate for 2 hours.
2. Chain Elongation:
-
After each coupling step, wash the resin as described above.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Deprotect the Fmoc group with 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Couple the next Fmoc-protected amino acid in the sequence, including Fmoc-D-Phe-OH and Fmoc-Pro-OH at the appropriate positions.
-
Repeat the coupling and deprotection cycles until the linear peptide sequence is complete.
3. Cleavage of the Linear Peptide from the Resin:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude linear peptide.
4. Cyclization in Solution:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1 mM) to favor intramolecular cyclization over polymerization.
-
Add HBTU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Once the cyclization is complete, remove the DMF under reduced pressure.
5. Purification and Characterization:
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry.
References
Application Notes and Protocols: Boc-D-Phe-Pro-OSu in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Phe-Pro-OSu is a valuable dipeptide building block for the synthesis of various enzyme inhibitors. The D-phenylalanine-proline sequence is a key recognition motif for several proteases, particularly thrombin. The N-terminal Boc (tert-butyloxycarbonyl) protecting group and the C-terminal OSu (N-hydroxysuccinimide) ester provide the necessary functionalities for controlled, stepwise peptide synthesis. The Boc group offers temporary protection of the N-terminus, which can be removed under moderately acidic conditions, while the OSu ester is a highly reactive group that readily couples with the free amino group of another amino acid or peptide fragment to form a stable peptide bond. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on thrombin inhibitors.
Application: Synthesis of Thrombin Inhibitors
The D-Phe-Pro-Arg sequence is a well-established pharmacophore for the development of direct thrombin inhibitors.[1][2] Thrombin is a key serine protease involved in the blood coagulation cascade, and its inhibition is a major strategy for the treatment of thrombotic disorders. The D-Phe-Pro moiety of the inhibitor binds to the S3 and S2 pockets of thrombin, respectively, contributing significantly to the binding affinity and selectivity.[1]
This compound serves as a convenient starting material for the synthesis of tripeptide or larger peptide-based thrombin inhibitors. The general strategy involves the coupling of this compound with an arginine derivative, followed by deprotection and purification.
Quantitative Data: Inhibition of Thrombin by D-Phe-Pro-D-Arg Derived Peptides
| Inhibitor (D-Phe-Pro-D-Arg-X-CONH2) | X | Ki (µM)[3] |
| fPrG | Gly | 1.29 |
| fPrA | Ala | 1.15 |
| fPrS | Ser | 1.05 |
| fPrC | Cys | 0.98 |
| fPrt | D-Thr | 0.92 |
| fPrI | Ile | 1.54 |
Note: The inhibitors in the table were synthesized using Fmoc-based solid-phase peptide synthesis. The Ki values represent the inhibition constant against human α-thrombin.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Tripeptide Thrombin Inhibitor Precursor
This protocol describes a representative procedure for the coupling of this compound with an arginine derivative in solution.
Materials:
-
This compound
-
H-Arg(Pbf)-OMe·HCl (or other suitably protected arginine derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (as a scavenger)
Procedure:
-
Coupling Reaction: a. Dissolve H-Arg(Pbf)-OMe·HCl (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt and generate the free amine. Stir for 10 minutes at room temperature. c. In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF. d. Add the this compound solution to the arginine solution. e. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with EtOAc. b. Wash the organic layer sequentially with saturated NaHCO3 solution (3 times), water (2 times), and brine (1 time). c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-Arg(Pbf)-OMe. d. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in DCM).
-
Boc Deprotection: a. Dissolve the purified Boc-D-Phe-Pro-Arg(Pbf)-OMe in DCM. b. Add a cleavage cocktail of TFA/DCM/TES (e.g., 50:45:5 v/v/v). c. Stir the reaction at room temperature for 1-2 hours. d. Remove the solvent under reduced pressure. e. Precipitate the deprotected peptide by adding cold diethyl ether. f. Centrifuge or filter to collect the solid, wash with cold ether, and dry under vacuum to yield H-D-Phe-Pro-Arg(Pbf)-OMe as a TFA salt.
Protocol 2: General Solid-Phase Synthesis of a D-Phe-Pro-Containing Peptide Inhibitor
This protocol outlines the general steps for the synthesis of a peptide inhibitor on a solid support using Boc chemistry, starting with a resin pre-loaded with the C-terminal amino acid.
Materials:
-
Rink Amide resin (for C-terminal amide peptides)
-
Boc-protected amino acids (e.g., Boc-Arg(Tos)-OH)
-
Boc-D-Phe-Pro-OH (can be pre-coupled or coupled sequentially)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
TFA
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
First Amino Acid Coupling (if not pre-loaded): a. Pre-activate Boc-Arg(Tos)-OH (3 equivalents) with HBTU/HOBt (3 equivalents each) and DIPEA (6 equivalents) in DMF for 10 minutes. b. Add the activated amino acid solution to the swollen resin. c. Agitate the mixture for 2-4 hours at room temperature. d. Wash the resin thoroughly with DMF and DCM.
-
Boc Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 30 minutes. b. Wash the resin with DCM and DMF.
-
Neutralization: a. Treat the resin with a solution of 10% DIPEA in DMF for 10 minutes. b. Wash the resin with DMF.
-
Dipeptide Coupling (using Boc-D-Phe-Pro-OH): a. Pre-activate Boc-D-Phe-Pro-OH (3 equivalents) with HBTU/HOBt (3 equivalents each) and DIPEA (6 equivalents) in DMF. b. Add the activated dipeptide solution to the resin. c. Agitate for 2-4 hours. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection, Neutralization, and Coupling Cycles for any additional amino acids.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection steps, dry the resin under vacuum. b. Treat the resin with the cleavage cocktail (e.g., HF/anisole) for 1-2 hours at 0°C. c. Precipitate the cleaved peptide in cold diethyl ether. d. Collect the crude peptide by filtration or centrifugation.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for solution-phase synthesis of a tripeptide inhibitor precursor.
Caption: General workflow for solid-phase synthesis of a peptide inhibitor.
Caption: Simplified schematic of thrombin's role in coagulation and its inhibition.
References
Application Notes and Protocols for Peptide Library Synthesis Using Boc-D-Phe-Pro-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the activated dipeptide, Boc-D-Phe-Pro-OSu, for the efficient construction of peptide libraries. This reagent is a valuable tool for drug discovery and lead optimization, particularly in the development of protease inhibitors and other bioactive peptides. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies.
Introduction
This compound is a pre-activated dipeptide building block designed for use in solid-phase peptide synthesis (SPPS). It incorporates the D-phenylalanine-proline motif, a structural element known to be present in various bioactive peptides, including potent thrombin inhibitors. The use of a D-amino acid (D-Phe) at the N-terminus of this dipeptide can confer increased resistance to proteolytic degradation, a desirable property for peptide-based therapeutics.
The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is readily removed under moderately acidic conditions. The C-terminus is activated as an N-hydroxysuccinimide (OSu) ester, facilitating efficient coupling to the free amino group of a growing peptide chain on a solid support. This pre-activated dipeptide streamlines the synthesis process by incorporating two amino acid residues in a single coupling step, saving time and potentially improving the purity of the final peptide library.
Applications
Peptide libraries synthesized using this compound are particularly well-suited for screening against a variety of biological targets. A prime application is in the discovery of novel anticoagulants that target thrombin. The D-Phe-Pro sequence is a key recognition motif for the active site of thrombin. By incorporating this dipeptide and diversifying the surrounding amino acid sequence, libraries of potential thrombin inhibitors can be rapidly generated and screened.
Data Presentation: Thrombin Inhibitory Activity of a D-Phe-Pro-D-Arg-Based Peptide Library
The following table summarizes the inhibitory constants (Ki) of a library of tetrapeptide amide inhibitors with the general structure D-Phe-Pro-D-Arg-Xaa-CONH₂, where Xaa represents a variable amino acid at the P1' position. This data demonstrates the utility of the D-Phe-Pro motif in designing potent thrombin inhibitors and provides a basis for designing new libraries using this compound.[1][2]
| P1' Residue (Xaa) | Ki (µM)[2] |
| D-Thr | 0.92 |
| L-Ile | 11.2 |
| L-Cys | 14.8 |
| L-Ala | 21.0 |
| Gly | 25.0 |
| L-Ser | 30.0 |
| L-Val | 75.0 |
| L-Leu | 150 |
| D-Ile | >500 |
| D-Val | >500 |
| D-Leu | >500 |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol describes a single coupling cycle for adding the Boc-D-Phe-Pro dipeptide to a resin-bound peptide chain. This cycle is a key part of the synthesis of a defined peptide sequence.
Materials:
-
Pre-loaded resin (e.g., Rink Amide MBHA resin for C-terminal amides)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc chemistry, if applicable for subsequent steps)
-
Washing solvents: Methanol (MeOH), Isopropanol (IPA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.
-
N-terminal Deprotection (if applicable): If the resin-bound peptide has an N-terminal protecting group (e.g., Fmoc), perform the appropriate deprotection step. For Fmoc deprotection, treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) to remove residual deprotection reagents.
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the dissolved this compound to the resin.
-
Add DIPEA (1-2 equivalents) to the reaction vessel to act as a base.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing: After the coupling is complete, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[2]
-
-
Washing: Wash the resin with DCM (3 times) and IPA (2 times).[2]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF (2 times for 10 minutes each).
-
Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next coupling step.
Protocol 2: Split-and-Pool Synthesis of a Peptide Library
This protocol describes the synthesis of a combinatorial peptide library using the split-and-pool method. This technique allows for the generation of a large number of unique peptide sequences on individual resin beads.
Materials:
-
All materials listed in Protocol 1.
-
A set of Boc-protected amino acid active esters (e.g., OSu or other suitable activation) for diversification.
-
Multiple reaction vessels.
Procedure:
-
Initial Resin Pooling: Start with a single pool of resin.
-
First Diversification Step (Coupling):
-
Swell the resin and perform N-terminal deprotection as described in Protocol 1.
-
Split the resin into equal portions, with one portion for each of the first set of amino acids to be added.
-
In separate reaction vessels, couple a different Boc-protected amino acid to each resin portion.
-
-
Pooling and Mixing: After the coupling reactions are complete and the resins are washed, combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Incorporation of the this compound Dipeptide:
-
Perform the Boc deprotection step on the entire pool of resin as described in Protocol 1.
-
Couple this compound to the entire pool of resin in a single reaction vessel, following the coupling procedure in Protocol 1.
-
-
Subsequent Diversification Steps:
-
After Boc deprotection of the D-Phe residue, split the resin again into multiple portions.
-
Couple the next set of diverse amino acids to each portion.
-
Pool and mix the resin after each coupling step.
-
-
Repeat: Continue the split-and-pool cycles until the desired library length is achieved.
-
Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminus. The side-chain protecting groups and the peptide from the resin are typically cleaved simultaneously using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).
Mandatory Visualizations
Caption: Experimental workflow for peptide library synthesis.
Caption: Thrombin signaling and inhibition by D-Phe-Pro peptides.
Safety and Handling
This compound, like other N-hydroxysuccinimide esters, should be handled with care in a well-ventilated area, preferably in a fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3][5] In case of contact, wash the affected area immediately with plenty of water. Store the reagent in a cool, dry place, away from moisture, as N-hydroxysuccinimide esters are moisture-sensitive.[4] Follow all institutional safety protocols and consult the Safety Data Sheet (SDS) for detailed information.
References
- 1. Rational design and characterization of D-Phe-Pro-D-Arg-derived direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. afgsci.com [afgsci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Coupling of Boc-D-Phe-Pro-OSu to a Resin-Bound Amino Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of a tripeptide by coupling the activated dipeptide, Boc-D-Phe-Pro-OSu, to an amino acid bound to a solid support. The use of a pre-formed dipeptide active ester can be advantageous in peptide synthesis to reduce the risk of side reactions and improve coupling efficiency, particularly when incorporating proline residues.[1] This document outlines the necessary materials, step-by-step experimental procedures, and methods for monitoring the reaction and analyzing the final product.
Overview of the Synthetic Strategy
Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides.[2] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin.[3] This method simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.[3]
This protocol utilizes the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of the dipeptide. The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), for its removal.[2] The carboxyl group of the proline residue is activated as an N-hydroxysuccinimide (OSu) ester, which readily reacts with the free amino group of the resin-bound amino acid to form a peptide bond.
Experimental Data Summary
The following table summarizes the typical quantitative parameters for the coupling of this compound to a resin-bound amino acid. These values may require optimization based on the specific amino acid on the resin and the scale of the synthesis.
| Parameter | Value | Unit | Notes |
| Resin Substitution Level | 0.5 - 1.0 | mmol/g | Standard loading for many commercially available resins. |
| This compound Equivalents | 2 - 4 | molar | Relative to the resin substitution. |
| Coupling Reaction Time | 2 - 12 | hours | Proline couplings can be slower; reaction should be monitored. |
| Coupling Solvent | DMF or DCM | - | Dichloromethane (DCM) or Dimethylformamide (DMF) are common. |
| Deprotection Reagent | 25-50% TFA in DCM | v/v | For removal of the Boc group. |
| Neutralization Reagent | 5-10% DIEA in DCM | v/v | Diisopropylethylamine (DIEA) is a common non-nucleophilic base. |
| Expected Coupling Yield | >95 | % | As determined by a negative Kaiser test. |
| Final Peptide Purity (Crude) | 70 - 90 | % | Dependent on the sequence and success of each step. |
Experimental Workflow Diagram
Caption: Experimental workflow for the coupling of this compound.
Detailed Experimental Protocols
Materials
-
Resin-bound amino acid (e.g., on Merrifield or PAM resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit solutions
-
Solid-phase synthesis vessel
-
Shaker or nutator
Resin Preparation and Swelling
-
Place the desired amount of resin-bound amino acid in a solid-phase synthesis vessel.
-
Add DCM (approximately 10-15 mL per gram of resin) to swell the resin.
-
Agitate the resin slurry on a shaker for 30-60 minutes at room temperature.[4]
-
Drain the solvent by filtration.
Boc Deprotection
-
To the swollen resin, add a solution of 25-50% TFA in DCM.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times), followed by IPA (2 times), and then DCM (3-5 times) to remove residual TFA.
Neutralization
-
To the deprotected resin, add a solution of 5-10% DIEA in DCM.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]
Coupling of this compound
-
Dissolve 2-4 molar equivalents of this compound (relative to the resin loading) in DMF.
-
Add the solution to the neutralized resin.
-
Agitate the mixture at room temperature for 2-12 hours. The progress of the coupling reaction should be monitored.
Reaction Monitoring (Kaiser Test)
-
After a minimum of 2 hours of coupling, take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform the Kaiser test according to the manufacturer's instructions.[6][7][8]
-
Positive Test (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. Continue the coupling reaction and re-test after another 1-2 hours. If the test remains positive, a recoupling step may be necessary.
-
Negative Test (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.[8]
-
-
Note: The Kaiser test is for primary amines. Since proline is a secondary amine, a negative result is expected after the successful coupling of the Proline-containing dipeptide. However, if the starting resin-bound amino acid was a primary amine, this test is crucial. For monitoring coupling to a secondary amine like Proline itself, other tests like the chloranil test would be used.
Final Washing
-
Once the coupling is complete (as indicated by a negative Kaiser test), drain the coupling solution.
-
Wash the resin-bound tripeptide thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally IPA (2-3 times).
-
Dry the resin under vacuum.
Peptide Cleavage and Analysis
The synthesized tripeptide can be cleaved from the resin and deprotected using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The choice of cleavage cocktail depends on the resin and any side-chain protecting groups present on the starting amino acid.
Following cleavage, the crude peptide is typically precipitated with cold diethyl ether, dissolved in a suitable solvent (e.g., water/acetonitrile mixture), and lyophilized. The purity and identity of the synthesized peptide should be confirmed by analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Logical Relationship of the Coupling Reaction
Caption: The coupling of the activated dipeptide to the resin-bound amino acid.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Phe-Pro-OSu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Boc-D-Phe-Pro-OSu. The unique steric hindrance of the Boc-D-Phe residue combined with the conformational rigidity of the subsequent proline can lead to challenges in achieving high-yield peptide bond formation. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
A1: Low coupling efficiency with this dipeptide active ester is a known challenge and can be attributed to a combination of factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the D-phenylalanine residue sterically hinders the approach of the incoming nucleophile (the N-terminal amine of the peptide chain).
-
Conformational Rigidity of Proline: Proline's unique cyclic structure restricts its backbone dihedral angles, making it a conformationally rigid amino acid. This rigidity can slow down the rate of peptide bond formation compared to other amino acids.[1] The proline residue's secondary amine is also less nucleophilic than a primary amine.
-
Aggregation: Hydrophobic sequences containing phenylalanine can be prone to aggregation on the solid support, which can physically block reactive sites and lead to incomplete coupling.
Q2: What are the most common side reactions to be aware of?
A2: Besides incomplete coupling, several side reactions can occur:
-
Hydrolysis of the Active Ester: The O-succinimidyl (OSu) ester is susceptible to hydrolysis by residual water in the reaction mixture. This deactivates the carboxyl group, preventing it from reacting with the amine.
-
Epimerization: While less common with urethane-protected amino acids like Boc derivatives, epimerization at the D-Phe alpha-carbon can be a concern, especially with prolonged reaction times or elevated temperatures in the presence of a base.[2]
-
Diketopiperazine Formation: If the N-terminal amine is a secondary amine (e.g., proline), there is a risk of intramolecular cyclization to form a diketopiperazine, leading to chain termination.
Q3: How can I monitor the completeness of the coupling reaction?
A3: The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[3] A positive result (blue or purple beads) indicates incomplete coupling. However, it is important to note that the Kaiser test gives a different color (typically reddish-brown) for secondary amines like proline and may not be as reliable for detecting unreacted proline residues.[4] For proline, alternative tests like the chloranil test can be used.[4]
Troubleshooting Guide
Issue 1: Consistently low coupling yields observed via HPLC analysis of the crude product.
This is the most common issue and can be addressed by systematically optimizing the reaction conditions.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent. While this compound is an active ester, for difficult couplings, in situ activation methods are often more effective. | Onium salt-based reagents like HATU, HBTU, and COMU are known to be highly efficient for sterically hindered couplings and can significantly improve reaction rates and yields.[5][6] |
| Steric Hindrance and Slow Kinetics | 1. Increase reaction time. 2. Increase reaction temperature. 3. Use a double coupling protocol. | Difficult couplings often require longer reaction times to go to completion. Elevating the temperature can increase the reaction rate, but should be done cautiously to avoid epimerization.[2][7] A second coupling step with fresh reagents can help drive the reaction to completion. |
| Poor Solvation and Resin Swelling | 1. Choose an appropriate solvent. 2. Ensure adequate resin swelling before coupling. | N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally good solvents for solid-phase peptide synthesis (SPPS) as they promote resin swelling and solvate the growing peptide chain.[8] In some cases, a mixture of solvents or the use of chaotropic salts can disrupt aggregation. |
| Presence of Moisture | Use anhydrous solvents and reagents. Store this compound under inert gas at low temperature. | Water will hydrolyze the OSu active ester, leading to inactivation of the carboxyl group and reduced coupling efficiency. |
Comparative Data on Coupling Reagents for Difficult Sequences:
| Coupling Reagent/Method | Relative Efficiency | Key Advantages | Potential Drawbacks |
| This compound (pre-activated) | Moderate | Simple to use, no activation step needed. | May not be sufficiently reactive for difficult couplings. |
| DIC/HOBt or DIC/Oxyma | Good | Cost-effective, low risk of epimerization with additives. | Slower than onium salts, formation of insoluble DCU byproduct with DCC. |
| HBTU/HCTU | Very Good | Fast reaction rates, widely used. | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Excellent | Generally considered one of the most effective reagents for difficult couplings due to the reactivity of the OAt active ester.[6] | Higher cost, potential for side reactions if not used correctly. |
| COMU | Excellent | High reactivity, byproducts are water-soluble, making purification easier.[9] | Higher cost compared to carbodiimides. |
Experimental Protocols
Protocol 1: Standard Coupling with this compound
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes.
-
Reagent Preparation: Dissolve 1.5 to 2.0 equivalents of this compound in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound solution to the swollen resin. Add 2.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For proline, a chloranil test is more appropriate.[4]
Protocol 2: High-Efficiency Coupling using HATU
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes.
-
Activation: In a separate vessel, pre-activate the corresponding carboxylic acid (Boc-D-Phe-Pro-OH) by dissolving 1.5 equivalents of the acid, 1.45 equivalents of HATU, and 3.0 equivalents of DIEA or 2,4,6-collidine in DMF. Allow to stand for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated solution to the swollen resin.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin as described in Protocol 1.
-
Monitoring: Perform the appropriate test to confirm reaction completion.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small test tube.
-
Washing: Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Intense blue or purple color of the beads and/or solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Proline Indication: A reddish-brown color may indicate the presence of an unreacted N-terminal proline.[4]
-
Visualizations
Logical Troubleshooting Workflow
The following workflow provides a systematic approach to troubleshooting low coupling efficiency with this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Workflow for SPPS with this compound
This diagram illustrates the key steps in a solid-phase peptide synthesis cycle involving the coupling of this compound.
Caption: SPPS cycle for this compound coupling.
Potential Signaling Pathway Involvement
Peptides containing D-amino acids, such as D-phenylalanine, can act as ligands for G protein-coupled receptors (GPCRs), which are crucial in cell signaling. The D-Phe-Pro motif can influence peptide conformation and stability, potentially leading to unique interactions with these receptors.
Caption: A representative GPCR signaling pathway.
References
- 1. embopress.org [embopress.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. Bot Detection [iris-biotech.de]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preventing side reactions with Boc-D-Phe-Pro-OSu
Welcome to the technical support center for Boc-D-Phe-Pro-OSu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent and to troubleshoot potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a dipeptide active ester. It consists of D-phenylalanine and proline, with the N-terminus of the D-phenylalanine protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus of proline activated with an N-hydroxysuccinimide (OSu) ester. Its primary application is in bioconjugation and peptide synthesis, where it serves as a building block to covalently link to primary amine groups on target molecules such as proteins, peptides, or linkers for molecules like PROTACs (Proteolysis Targeting Chimeras).
Q2: What is the function of the Boc and OSu groups?
The Boc group is a protecting group for the N-terminal amine. It prevents unwanted side reactions at the N-terminus during the coupling of the dipeptide to another molecule. The Boc group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
The OSu (N-hydroxysuccinimide) group is an activating group for the C-terminal carboxylic acid. It creates a highly reactive ester that readily reacts with primary amines to form a stable amide bond, facilitating the conjugation process.
Q3: What are the main advantages of using an NHS ester for conjugation?
N-hydroxysuccinimide (NHS) esters are widely used in bioconjugation due to several advantages:
-
Selectivity: They show high reactivity towards primary aliphatic amines.[1]
-
Stable Amide Bond Formation: The reaction with amines results in the formation of a very stable amide bond.[1]
-
Aqueous Compatibility: The reaction can be performed in aqueous environments, which is crucial for biological molecules.[1]
-
Relatively Stable: NHS esters are generally stable enough for storage if kept dry.[1]
Troubleshooting Guide: Preventing Side Reactions
The use of this compound, like other active esters in peptide chemistry, can be associated with potential side reactions. This guide provides troubleshooting strategies for the most common issues.
Issue 1: Low Conjugation Yield
Possible Causes:
-
Hydrolysis of the OSu ester: The OSu ester is susceptible to hydrolysis in aqueous buffers, which competes with the desired amine coupling reaction.[1]
-
Suboptimal pH: The pH of the reaction mixture significantly affects the nucleophilicity of the target amine.
-
Presence of competing nucleophiles: Other nucleophilic groups in the reaction mixture can react with the OSu ester.
-
Steric hindrance: The bulky nature of the molecule to which you are conjugating might slow down the reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH between 7.0 and 9.0. | This pH range ensures that the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.[1] |
| Solvent | Use anhydrous aprotic solvents like DMF or DMSO to dissolve this compound before adding it to the aqueous reaction buffer. | This minimizes hydrolysis of the OSu ester before it has a chance to react with the target amine. |
| Concentration | Increase the concentration of reactants. If low conjugation efficiency is observed, consider reducing the buffer volume. | Higher concentrations favor the bimolecular reaction between the OSu ester and the amine over the hydrolysis reaction.[1] |
| Reaction Time | Optimize the reaction time. Monitor the reaction progress using techniques like HPLC or LC-MS. | While NHS ester reactions are often rapid, insufficient reaction time can lead to low yields. |
| Competing Nucleophiles | Ensure the reaction buffer is free from primary amines (e.g., Tris buffer). | These will compete with the target molecule for reaction with the OSu ester.[1] |
Issue 2: Diketopiperazine (DKP) Formation
Background:
The dipeptide sequence, particularly with proline at the C-terminus, is prone to an intramolecular cyclization reaction to form a stable six-membered ring called a diketopiperazine (DKP). This is a significant side reaction that can occur after the deprotection of the Boc group if the N-terminal amine is free.
Mitigation Strategies:
-
Control of pH: The rate of DKP formation is highly pH-dependent. The unprotonated N-terminal amine is more reactive in the cyclization reaction.
-
In Situ Neutralization: In Boc-based peptide synthesis, in situ neutralization protocols can suppress DKP formation.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize this side reaction.
| Condition | Recommendation | Rationale |
| Post-Deprotection Handling | Immediately proceed to the next coupling step after Boc deprotection and neutralization. | Minimizes the time the free N-terminal amine is available for intramolecular cyclization. |
| pH Control | Maintain a slightly acidic pH during workup if possible, until the final coupling step. | Protonation of the N-terminal amine reduces its nucleophilicity and slows down DKP formation. |
Issue 3: Reaction with Other Nucleophiles
While NHS esters are highly selective for primary amines, they can also react with other nucleophiles such as hydroxyl (-OH) and sulfhydryl (-SH) groups.
Considerations:
-
The resulting esters and thioesters from reactions with hydroxyl and sulfhydryl groups are generally less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced by amines.[1]
-
If your target molecule contains highly reactive sulfhydryl groups (e.g., in cysteine residues) that need to remain unmodified, consider protecting them before the conjugation reaction.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate.
Materials:
-
This compound
-
Target molecule with a primary amine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve the Target Molecule: Dissolve the amine-containing target molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Initiate the Reaction: Add the desired molar excess of the this compound solution to the target molecule solution. A typical starting point is a 5-20 fold molar excess of the NHS ester.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if the target molecule is light-sensitive.
-
Quench the Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
Purification: Purify the conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted reagents and byproducts.
Visualizations
Workflow for PROTAC Synthesis
This compound can be used as a component of the linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the step where the dipeptide linker is introduced.
Caption: Generalized workflow for the synthesis of a PROTAC utilizing a Boc-D-Phe-Pro linker component.
Logical Relationship of Factors Affecting Conjugation
The success of the conjugation reaction depends on several interrelated factors. The following diagram illustrates the logical relationships between these factors.
Caption: Key factors influencing the success of conjugation reactions with this compound.
References
Solubility issues of Boc-D-Phe-Pro-OSu in common solvents
Welcome to the technical support center for Boc-D-Phe-Pro-OSu. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this protected dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a dipeptide derivative where the N-terminus of the D-phenylalanine residue is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus of the proline residue is activated as an N-hydroxysuccinimide (OSu) ester. Its primary application is in peptide synthesis, specifically as a building block for the stepwise elongation of a peptide chain. The Boc group provides temporary protection of the amino group, while the OSu ester facilitates the efficient formation of a peptide bond with the free amino group of another amino acid or peptide.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it is recommended to store the compound at -20°C in a desiccated environment.[1] Avoid repeated freeze-thaw cycles and exposure to moisture, as the OSu ester is susceptible to hydrolysis.
Q3: In which solvents is this compound typically soluble?
A3: Due to the hydrophobic nature of the Boc and phenyl groups, this compound generally exhibits poor solubility in aqueous solutions. It is readily soluble in polar aprotic organic solvents. For detailed solubility information, please refer to the table below.
Solubility Data
| Solvent | Abbreviation | Expected Solubility | Notes |
| Dimethylformamide | DMF | Soluble | A common solvent for peptide synthesis. |
| Dimethyl sulfoxide | DMSO | Soluble | Can be used to prepare stock solutions. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Another suitable solvent for peptide coupling reactions. |
| Acetonitrile | ACN | Sparingly Soluble | May require sonication or gentle warming to dissolve completely. |
| Dichloromethane | DCM | Sparingly Soluble | Often used in the washing steps of solid-phase peptide synthesis. |
| Water | H₂O | Insoluble | The hydrophobic protecting groups limit aqueous solubility. |
| Methanol | MeOH | Sparingly Soluble | May be used in some analytical procedures. |
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in the chosen solvent.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure you are using a recommended polar aprotic solvent such as DMF or DMSO. Avoid aqueous solutions. |
| Low Temperature | Gently warm the solution to 30-40°C. Do not overheat, as this may lead to degradation. |
| Insufficient Agitation | Vortex the sample for several minutes. If particles remain, use a sonicator bath for 5-10 minutes to aid dissolution. |
| Compound Aggregation | Start by adding a small amount of solvent to the powder to create a concentrated slurry, then gradually add the remaining solvent while vortexing. |
| Moisture Contamination | Ensure that your solvents are anhydrous, as moisture can lead to the hydrolysis of the OSu ester and affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stock solution for use in peptide synthesis.
Materials:
-
This compound powder
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile, dry vial.
-
Add the calculated volume of anhydrous DMF or DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 2-3 minutes until the powder is fully dissolved.
-
If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Manual Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
Objective: To couple this compound onto a resin-bound peptide with a free N-terminal amine.
Workflow Diagram:
References
Technical Support Center: Boc-D-Phe-Pro-OSu Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of the dipeptide Boc-D-Phe-Pro-OSu.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the two-step synthesis of this compound: the coupling of Boc-D-Phe-OH and L-Proline to form Boc-D-Phe-Pro-OH, and the subsequent activation of the dipeptide with N-Hydroxysuccinimide (NHS).
Step 1: Synthesis of Boc-D-Phe-Pro-OH
| Question/Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no yield of the dipeptide, Boc-D-Phe-Pro-OH. | Incomplete activation of Boc-D-Phe-OH. | - Ensure the carbodiimide coupling agent (e.g., DCC, EDC) is fresh and has been stored under anhydrous conditions.- Add the coupling agent at 0°C to minimize side reactions and allow the activation to proceed for at least 30 minutes before adding L-Proline. |
| Side reaction: Diketopiperazine (DKP) formation.[1][2][3][4] | - DKP formation is a common issue with dipeptides, especially those with proline at the C-terminus.[2][4]- Use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress this intramolecular cyclization.[4]- Consider using a proline ester (e.g., methyl or benzyl ester) for the coupling reaction, followed by saponification to obtain the free acid. This can reduce the propensity for DKP formation. | |
| Poor solubility of reactants. | - Choose an appropriate solvent system. A mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) can help to dissolve all reactants. | |
| Presence of multiple spots on TLC, indicating impurities. | Unreacted starting materials (Boc-D-Phe-OH or L-Proline). | - Ensure a slight excess (1.1-1.2 equivalents) of Boc-D-Phe-OH and the coupling agent relative to L-Proline.- Monitor the reaction progress by TLC. If starting material persists, consider adding a small additional amount of the coupling agent. |
| Formation of N-acylurea byproduct (if using DCC/EDC). | - This byproduct is often insoluble in the reaction solvent and can be removed by filtration.- If it remains soluble, it can be removed during the aqueous work-up or by column chromatography. | |
| Racemization of the D-Phenylalanine residue. | - The use of HOBt or OxymaPure as an additive can help to minimize racemization during the coupling reaction. | |
| Difficulty in purifying the product. | Co-elution of the product with byproducts during column chromatography. | - Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity.- A typical system could be a gradient of methanol in dichloromethane. |
| Product is an oil and difficult to handle. | - After purification, dissolve the product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitate by adding a non-polar solvent like hexane or pentane. |
Step 2: Synthesis of this compound
| Question/Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of the activated ester, this compound. | Incomplete activation of Boc-D-Phe-Pro-OH. | - Use a slight excess of both the coupling agent (e.g., DCC, EDC) and N-Hydroxysuccinimide (NHS).- Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the activated ester. |
| Hydrolysis of the OSu ester during work-up. | - Perform the aqueous work-up quickly and with cold solutions.- Avoid basic conditions during the work-up, as this will rapidly hydrolyze the OSu ester. | |
| Product is contaminated with unreacted Boc-D-Phe-Pro-OH. | Insufficient activation. | - Increase the reaction time or the equivalents of the coupling agent and NHS.- Monitor the reaction by TLC to ensure complete consumption of the starting dipeptide. |
| Product is contaminated with dicyclohexylurea (DCU) (when using DCC). | Insoluble DCU is difficult to remove completely by filtration. | - After filtration of the bulk of the DCU, cool the filtrate to 0°C to precipitate any remaining DCU and filter again.- The final product can be purified by recrystallization from a suitable solvent system like isopropanol or ethyl acetate/hexane. |
| Product appears unstable upon storage. | Hydrolysis due to residual moisture or acidity. | - Ensure the final product is thoroughly dried under high vacuum.- Store the product in a desiccator at -20°C. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and the scale of the reaction.
| Parameter | Step 1: Boc-D-Phe-Pro-OH Synthesis | Step 2: this compound Synthesis |
| Coupling Agent | DCC or EDC | DCC or EDC |
| Additive | HOBt or OxymaPure | N/A |
| Reactant Ratio (Boc-AA:Amine:Coupling Agent:Additive) | ~1.1 : 1.0 : 1.1 : 1.1 | ~1.0 : 1.1 : 1.1 (Dipeptide:NHS:Coupling Agent) |
| Solvent | DCM, DMF, or a mixture | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
| Typical Purity (after purification) | >95% | >97% |
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Phe-Pro-OH
-
Dissolution: Dissolve L-Proline (1.0 eq) in a minimal amount of 1N NaOH. In a separate flask, dissolve Boc-D-Phe-OH (1.1 eq) and HOBt (1.1 eq) in DCM or a mixture of DCM/DMF.
-
Activation: Cool the Boc-D-Phe-OH solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise. Stir the mixture at 0°C for 30-60 minutes.
-
Coupling: Add the L-Proline solution to the activated Boc-D-Phe-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the purified Boc-D-Phe-Pro-OH (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM or THF.
-
Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM dropwise.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-10 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Evaporate the solvent under reduced pressure at a temperature below 40°C.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as isopropanol or an ethyl acetate/hexane mixture to obtain the pure this compound.
Visualizations
References
- 1. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid racemization when using Boc-D-Phe-Pro-OSu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Phe-Pro-OSu. The primary focus is to address and provide solutions for the potential issue of racemization during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a dipeptide active ester. It consists of D-Phenylalanine and Proline, with the N-terminus of the D-Phe residue protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus of the Proline residue activated as an N-hydroxysuccinimide (OSu) ester. This pre-activated form is designed for direct use in peptide synthesis to couple the D-Phe-Pro dipeptide unit to the N-terminus of a growing peptide chain.
Q2: What is racemization and why is it a concern when using this compound?
Racemization is the conversion of a chiral molecule into a mixture of enantiomers. In the context of this compound, the chiral center of the proline residue is susceptible to epimerization (inversion of stereochemistry) under certain coupling conditions. This would result in the incorporation of Boc-D-Phe-L-Pro instead of the intended Boc-D-Phe-D-Pro (or vice versa if the starting material was L-Pro), leading to a diastereomeric impurity in the final peptide that can be difficult to separate and may alter the biological activity of the peptide.
Q3: What are the primary factors that can cause racemization of the proline residue in this compound?
The primary factor leading to racemization of a C-terminal proline active ester is the choice of coupling additives and reaction conditions. Specifically, the use of 1-hydroxybenzotriazole (HOBt) in combination with a carbodiimide coupling reagent in polar aprotic solvents like dimethylformamide (DMF) has been shown to significantly promote the racemization of proline active esters.[1] The presence of a base is also a contributing factor to racemization in peptide couplings.
Q4: Does the D-configuration of the Phenylalanine residue influence the racemization of the Proline residue?
The influence of the adjacent D-amino acid on the racemization of the C-terminal proline is generally considered to be minimal compared to the effect of coupling reagents and solvents. The primary mechanism of proline racemization involves the formation of a cyclic intermediate, which is more dependent on the reaction conditions than the stereochemistry of the preceding residue.
Troubleshooting Guide: Minimizing Racemization of this compound
This guide provides specific recommendations to avoid racemization during the coupling of this compound.
Issue: Detection of Diastereomeric Impurities After Coupling
If you observe a diastereomeric impurity in your peptide product after coupling with this compound, it is highly likely that racemization of the proline residue has occurred.
Root Cause Analysis and Solutions
The most probable cause is the use of reaction conditions that favor proline epimerization. Below is a summary of problematic and recommended conditions.
Table 1: Summary of Coupling Conditions and Their Impact on Proline Racemization
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Coupling Additive | 1-Hydroxybenzotriazole (HOBt) | Omit HOBt or use an alternative | HOBt has been shown to catalyze the racemization of proline active esters.[1] |
| Coupling Reagent | Carbodiimides (e.g., DCC, EDC) with HOBt | - Carbodiimides without HOBt- Mixed Anhydrides (e.g., isobutyl chloroformate) | The combination of carbodiimides and HOBt is particularly problematic for proline.[1] Mixed anhydride methods generally show lower rates of racemization. |
| Solvent | Dimethylformamide (DMF) | - Dichloromethane (DCM)- Tetrahydrofuran (THF) | Non-polar, less basic solvents can suppress the formation of the cyclic intermediate that leads to racemization.[1] |
| Base | Strong, sterically hindered bases (e.g., DIPEA) in excess | Weaker bases (e.g., N-methylmorpholine, NMM) in stoichiometric amounts | While a base is often necessary, stronger bases can increase the rate of enolization and subsequent racemization. |
| Temperature | Elevated temperatures | 0°C to room temperature | Lower temperatures generally reduce the rate of all reactions, including racemization. |
Experimental Protocols to Avoid Racemization
Below are detailed experimental protocols for the coupling of this compound designed to minimize the risk of proline racemization.
Protocol 1: Carbodiimide Coupling in Dichloromethane (DCM) without HOBt
Methodology:
-
Dissolve the amine component (your peptide-resin or amino acid ester) in DCM.
-
Add a stoichiometric amount of a tertiary base (e.g., N-methylmorpholine).
-
In a separate flask, dissolve this compound (1.1 equivalents) in DCM.
-
Add the this compound solution to the amine component.
-
Add the carbodiimide coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide - DCC, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, then at room temperature overnight.
-
Monitor the reaction progress by a suitable method (e.g., ninhydrin test for solid-phase synthesis).
-
After completion, filter the reaction mixture to remove any precipitated urea and proceed with the workup.
Protocol 2: Mixed Anhydride Method in Tetrahydrofuran (THF)
Methodology:
-
Dissolve Boc-D-Phe-Pro-OH (the carboxylic acid precursor to the OSu ester, 1.1 equivalents) in THF.
-
Cool the solution to -15°C.
-
Add N-methylmorpholine (1.1 equivalents).
-
Add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below -10°C.
-
Stir the reaction for 10-15 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the amine component in THF (if soluble) or a suitable solvent mixture.
-
Add the amine solution to the pre-formed mixed anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for completion.
-
Proceed with the appropriate workup.
Visualizing the Racemization Pathway and Prevention Strategy
The following diagrams illustrate the proposed mechanism for HOBt-catalyzed racemization of a proline active ester and the logical workflow for avoiding it.
Caption: Proposed mechanism of HOBt-catalyzed racemization of Proline-OSu ester.
Caption: Decision workflow for minimizing racemization during coupling.
References
Optimizing reaction time for Boc-D-Phe-Pro-OSu coupling
Welcome to the technical support center for the optimization of the Boc-D-Phe-Pro-OSu coupling reaction. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving efficient and rapid coupling for this dipeptide active ester.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for this compound coupling?
A1: The reaction time for the coupling of this compound to a primary or secondary amine can vary significantly based on several factors including the nucleophilicity of the amine, solvent, temperature, and concentration. While a definitive time is sequence-dependent, a general expectation is for the reaction to proceed to near completion within 2-24 hours at room temperature. It is highly recommended to monitor the reaction progress using a suitable analytical technique such as HPLC or TLC.
Q2: What are the ideal solvents for this coupling reaction?
A2: The choice of solvent is critical for both the stability of the OSu ester and the reaction rate. Anhydrous polar aprotic solvents are generally preferred.
-
Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for protected peptides.
-
Dichloromethane (DCM) can also be used, sometimes in combination with DMF.
-
Acetonitrile (ACN) is another suitable option.
It is crucial to use anhydrous solvents to minimize the hydrolysis of the N-hydroxysuccinimide (OSu) ester, which is a competing side reaction.
Q3: Can I use a base to accelerate the coupling reaction?
A3: While a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often used during the formation of the peptide bond to neutralize the protonated amine, its addition during the coupling of a pre-formed active ester should be approached with caution. The presence of a strong base can accelerate the hydrolysis of the OSu ester. If the amine coupling partner is in its salt form (e.g., hydrochloride or trifluoroacetate), a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine for the reaction to proceed.
Q4: What are the common side reactions to be aware of?
A4: Several side reactions can occur, potentially reducing the yield and purity of the desired product:
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Hydrolysis of the OSu ester: This is a primary competing reaction, especially in the presence of water, leading to the formation of the inactive Boc-D-Phe-Pro-OH.
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Diketopiperazine (DKP) formation: If the N-terminal protecting group of the dipeptide is removed, the free amine can intramolecularly attack the activated carboxyl group, leading to the formation of a cyclic dipeptide. This is particularly relevant when proline is the C-terminal residue.
-
Racemization: While the use of NHS esters is known to minimize racemization, it can still occur, particularly with prolonged reaction times or in the presence of certain bases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Coupling Reaction | 1. Low reactivity of the amine: Sterically hindered amines or secondary amines (like proline itself) can react slowly. 2. Insufficient concentration of reactants: Dilute reaction conditions can lead to slower reaction rates. 3. Hydrolysis of the this compound: Presence of moisture in the solvent or reagents. 4. Proline's secondary amine nature: Proline as a nucleophile is less reactive than primary amines.[1] | 1. Increase reaction temperature: Cautiously increase the temperature (e.g., to 30-40 °C) and monitor for side product formation. 2. Increase reactant concentration: If solubility allows, increase the concentration of both the active ester and the amine. 3. Ensure anhydrous conditions: Use freshly dried solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon). 4. Double coupling: If coupling to a proline residue, consider a second addition of the activated ester after the initial coupling period.[1] |
| Low Yield of Desired Product | 1. Significant hydrolysis of the OSu ester: As mentioned above, this is a major cause of yield loss. 2. Formation of diketopiperazine: This is a significant risk if the Boc group is prematurely cleaved. 3. Suboptimal purification: The product may be lost during workup or chromatography. | 1. Strict anhydrous conditions are critical. 2. Ensure the Boc protecting group is stable throughout the reaction and workup. Avoid acidic conditions. 3. Optimize purification protocol: Use a suitable chromatography method (e.g., silica gel or reverse-phase HPLC) and carefully select the eluent system. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: Incomplete reaction. 2. Hydrolyzed active ester (Boc-D-Phe-Pro-OH). 3. N-hydroxysuccinimide (NHS) byproduct. 4. Diketopiperazine or other side products. | 1. Monitor the reaction to completion (e.g., by HPLC) before quenching. 2. A mild aqueous wash (e.g., with cold, dilute sodium bicarbonate) can help remove the NHS byproduct and any unreacted acid. Be aware that this can also promote hydrolysis of the remaining active ester. 3. Chromatographic purification is typically necessary to separate the desired product from impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the activation of the dipeptide Boc-D-Phe-Pro-OH to its N-hydroxysuccinimide ester.
Materials:
-
Boc-D-Phe-Pro-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolve Boc-D-Phe-Pro-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM or THF dropwise to the cooled solution over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting dipeptide.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a minimal amount of ethyl acetate and filter again if more urea precipitates.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
-
Dry the purified this compound under vacuum.
Protocol 2: Coupling of this compound to an Amine
This protocol outlines the general procedure for coupling the activated dipeptide to a generic amine-containing molecule (R-NH₂).
Materials:
-
This compound
-
Amine (R-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt)
Procedure:
-
Dissolve the amine (R-NH₂) (1 equivalent) in anhydrous DMF.
-
If the amine is a salt (e.g., R-NH₃⁺Cl⁻), add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the amine solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or TLC. A typical reaction time is between 2 and 24 hours.
-
Upon completion, the reaction mixture can be worked up by dilution with a suitable organic solvent and washing with aqueous solutions to remove DMF and byproducts.
-
The crude product should be purified by an appropriate chromatographic method.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and coupling of this compound.
Caption: Workflow for the synthesis and coupling of this compound.
Caption: Troubleshooting logic for slow this compound coupling.
References
Technical Support Center: Incomplete Boc Deprotection in D-Phe-Pro Containing Peptides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing the D-Phe-Pro sequence, specifically issues related to apparent incomplete Boc deprotection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to help you identify and resolve these common synthetic problems.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete Boc deprotection in my D-Phe-Pro containing peptide. What is the likely cause?
While it may appear as incomplete deprotection, the more probable cause is the formation of a diketopiperazine (DKP) side product. The D-Phe-Pro sequence at the N-terminus of a resin-bound peptide is highly susceptible to intramolecular cyclization after the Boc group is removed. This reaction is often rapid and leads to the cleavage of the dipeptide from the resin as a cyclic D-Phe-Pro DKP, resulting in a truncated peptide sequence. This can be mistaken for a failure in the deprotection step as the full-length peptide is not obtained. Peptides with a penultimate proline residue are known to be particularly prone to DKP formation.[1][2][3]
Q2: How can I confirm if diketopiperazine formation is occurring?
The most effective way to confirm DKP formation is through mass spectrometry (MS) analysis of your crude peptide product. You should look for a mass corresponding to the cyclic D-Phe-Pro dipeptide. Additionally, HPLC analysis of the crude product will likely show a significant peak corresponding to this truncated species, which can be collected and further analyzed.
Q3: Can steric hindrance from the D-Phe residue directly inhibit Boc deprotection?
While the bulky side chain of D-phenylalanine can contribute to steric hindrance, the primary and most well-documented issue for the D-Phe-Pro sequence is diketopiperazine formation.[4] The conformation of the peptide backbone, influenced by the proline residue, is a more significant factor in promoting the intramolecular cyclization reaction that leads to DKP formation.
Q4: Are there alternative deprotection strategies to minimize this side reaction?
Yes, several strategies can be employed. Using milder deprotection conditions can sometimes reduce the rate of DKP formation relative to the subsequent coupling reaction.[1] A more effective strategy is to incorporate the D-Phe-Pro sequence as a dipeptide unit during synthesis. This avoids the presence of a deprotected N-terminal D-Phe-Pro sequence on the resin, thus preventing the intramolecular cyclization.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues related to the synthesis of D-Phe-Pro containing peptides.
Problem: Low yield of the desired full-length peptide, with analytical data (HPLC, MS) suggesting incomplete Boc deprotection.
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for D-Phe-Pro peptides.
Mechanism of Diketopiperazine Formation
The formation of diketopiperazine in peptides with an N-terminal X-Pro sequence is an intramolecular aminolysis reaction. After the N-terminal protecting group (e.g., Boc) is removed, the free amine of the first amino acid (D-Phe in this case) can attack the carbonyl group of the second amino acid (Proline), leading to the formation of a stable six-membered ring and cleavage from the resin.
Caption: Mechanism of DKP formation in D-Phe-Pro peptides.
Experimental Protocols
Protocol 1: Standard Boc Deprotection and Cleavage
This protocol outlines a standard procedure which may lead to DKP formation in susceptible sequences.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1 minute.
-
Drain the deprotection solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x) and DMF (3x) in preparation for the next coupling step.
-
Final Cleavage: After synthesis completion, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail.[5]
Protocol 2: Mitigation of DKP Formation using a Dipeptide Coupling Strategy
This protocol is recommended for sequences containing D-Phe-Pro to minimize DKP formation.
-
Synthesize the Boc-D-Phe-Pro-OH dipeptide: Synthesize and purify the Boc-protected D-Phe-Pro dipeptide separately using standard solution-phase peptide synthesis methods.
-
Coupling of the Dipeptide:
-
Perform the solid-phase synthesis of the peptide sequence C-terminal to the Proline residue.
-
After the deprotection of the N-terminal amino acid preceding the Proline, couple the pre-synthesized Boc-D-Phe-Pro-OH dipeptide using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Allow the coupling reaction to proceed for 2-4 hours or until a negative ninhydrin test is obtained.
-
-
Continue Synthesis: Proceed with the synthesis of the remaining N-terminal amino acids using standard protocols.
-
Final Cleavage: Cleave the final peptide from the resin using an appropriate cleavage cocktail.
Data Presentation
The choice of cleavage cocktail is crucial for the final deprotection and release of the peptide from the resin. While not directly addressing DKP formation (which occurs during the synthesis cycles), an optimized cleavage cocktail is essential for obtaining a clean crude product.
| Reagent | Concentration (%) | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 80-95 | Cleavage and deprotection of acid-labile groups | [6] |
| Triisopropylsilane (TIS) | 2.5-5 | Scavenger for carbocations | [5] |
| Water | 2.5-5 | Scavenger and aids in deprotection | [5] |
| Dithiothreitol (DTT) | 1-5 | Reduces methionine sulfoxide | |
| Phenol | 2.5-5 | Scavenger, particularly for tryptophan | [6] |
| Thioanisole | 2.5-5 | Scavenger for protecting groups on Arg | [6] |
Note: The optimal cleavage cocktail will depend on the specific amino acid composition of your peptide. For peptides containing sensitive residues like Cys, Met, or Trp, the inclusion of appropriate scavengers is critical to prevent side reactions during the final cleavage.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. youtube.com [youtube.com]
- 6. aminer.org [aminer.org]
Dealing with aggregation in peptides synthesized with Boc-D-Phe-Pro-OSu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides synthesized using Boc-D-Phe-Pro-OSu.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble, structures. This can occur during synthesis, purification, storage, or use. Aggregation is a significant concern because it can lead to:
-
Loss of active peptide: Aggregated peptides may precipitate out of solution, reducing the effective concentration of the monomeric, biologically active form.
-
Altered assay results: Aggregates can interfere with experimental assays, leading to inaccurate and irreproducible results.
-
Reduced efficacy of therapeutic peptides: In drug development, aggregated peptides can have reduced biological activity and may even elicit an immune response.[1]
-
Manufacturing and storage challenges: Aggregation can complicate the manufacturing process, shorten the shelf-life of peptide drugs, and pose safety risks.
Q2: Why are peptides containing D-Phe-Pro sequences prone to aggregation?
The propensity of a peptide to aggregate is heavily influenced by its amino acid sequence. The D-Phe-Pro sequence contains characteristics that can contribute to aggregation:
-
Hydrophobicity: The D-Phenylalanine (D-Phe) residue has a hydrophobic aromatic side chain. A high proportion of hydrophobic residues is a primary driver of aggregation, as the peptide chains attempt to minimize their interaction with water by associating with each other.
-
Aromatic Stacking: The phenyl rings of D-Phe can interact through π-π stacking, which can promote self-assembly and the formation of ordered aggregates.
-
Proline's Influence: While proline is known to disrupt secondary structures like alpha-helices and beta-sheets, which can sometimes increase solubility, its rigid structure can also influence peptide conformation in a way that may still allow for aggregation, especially in short, hydrophobic sequences.[2]
Q3: How does the Boc protecting group affect aggregation?
The tert-butyloxycarbonyl (Boc) protecting group is used to protect the N-terminus of the amino acid during peptide synthesis. While essential for the synthesis process, the Boc group itself is hydrophobic and can contribute to the overall hydrophobicity of the peptide-resin complex during solid-phase peptide synthesis (SPPS). This increased hydrophobicity can enhance the tendency for peptide chains to aggregate on the solid support. Studies on Boc-protected diphenylalanine have shown that it readily self-assembles into various aggregate morphologies.
Troubleshooting Guide
This guide is structured to address aggregation issues that may arise at different stages of your experimental workflow.
Stage 1: During Solid-Phase Peptide Synthesis (SPPS)
Problem: Poor coupling efficiency, incomplete reactions, or the resin failing to swell properly. These can be indicators of on-resin aggregation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| On-resin peptide aggregation | Switch to a more polar solvent to disrupt hydrophobic interactions. | Replace dichloromethane (DCM) with N-methylpyrrolidone (NMP), dimethylformamide (DMF), or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[3] |
| Use a resin with better swelling properties and a lower substitution level. | For longer or more hydrophobic peptides, use a high-swelling resin like NovaPEG, PEGA, or NovaSyn® TG with a low loading capacity. This provides more space between peptide chains, reducing steric hindrance and aggregation. | |
| Increase the coupling temperature. | Perform the coupling reaction at a higher temperature (e.g., 40-50°C) to disrupt hydrogen bonding and improve reaction kinetics.[3] | |
| Incorporate chaotropic salts. | Add chaotropic salts like LiCl, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonds that contribute to aggregation.[3] | |
| Use sonication. | Briefly sonicate the reaction vessel (e.g., 3 x 10 seconds, with cooling in between) to mechanically break up aggregates and improve solvent penetration. |
Workflow for Troubleshooting On-Resin Aggregation:
Caption: Decision-making workflow for addressing on-resin peptide aggregation.
Stage 2: After Cleavage and Deprotection
Problem: The lyophilized peptide is difficult to dissolve, or the solution is cloudy or contains visible precipitates.
Possible Causes & Solutions:
The Boc-D-Phe-Pro peptide, after cleavage from the resin and removal of the Boc group, will have a free N-terminus. The overall charge and hydrophobicity will determine its solubility.
Decision Tree for Peptide Dissolution:
Caption: Step-by-step process for dissolving aggregated peptides.
Quantitative Guide for Solubilization:
| Peptide Characteristic | Primary Solvent | Secondary Solvent/Additive | Concentration/Notes | Reference |
| Basic Peptide | Distilled Water | 10-30% Acetic Acid | If insoluble in water, add acid dropwise. | [4][5] |
| Hydrophobic/Neutral Peptide | Minimal Organic Solvent | Water or Buffer | Dissolve in a small amount of DMSO, DMF, or acetonitrile, then slowly dilute. | [2][4] |
| Strongly Aggregated Peptide | Chaotropic Agents | Dilution Buffer | Use 6 M Guanidine HCl or 8 M Urea to denature and dissolve aggregates, then dilute for the experiment. | [4][6] |
Stage 3: Characterization and Analysis
Problem: Inconsistent results in analytical techniques like HPLC or biological assays.
Possible Causes & Solutions:
The presence of soluble aggregates or different aggregation states can affect the outcome of various analyses.
Methods for Detecting and Characterizing Aggregation:
| Technique | Principle | Information Obtained | Experimental Protocol |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their size in solution. | Detects and quantifies different aggregation states (monomers, dimers, oligomers). | Use a column with appropriate pore size for the expected aggregate sizes. Run the peptide solution through the column and monitor the elution profile. Larger aggregates will elute earlier. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Provides the hydrodynamic radius of peptide aggregates. | Prepare the peptide solution at the desired concentration and filter it to remove dust. Analyze the sample in a DLS instrument to obtain the size distribution profile. |
| UV-Visible Spectroscopy | Measures the absorbance or scattering of light. | Increased turbidity or light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large, insoluble aggregates. | Measure the UV-Vis spectrum of the peptide solution. An increase in absorbance at wavelengths where the peptide does not have a chromophore is indicative of light scattering by aggregates.[1] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like beta-sheet structures. | Detects the presence of fibrillar aggregates. | Incubate the peptide solution with ThT dye. Measure the fluorescence emission at around 480 nm after excitation at approximately 440 nm. An increased signal compared to a control indicates the presence of amyloid-like fibrils. |
Experimental Workflow for Aggregate Characterization:
Caption: Workflow for the characterization of peptide aggregation.
References
- 1. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Peptides Synthesized with Boc-D-Phe-Pro-OSu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude peptides synthesized using Boc-D-Phe-Pro-OSu.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude peptide sample synthesized using this compound?
A1: Crude peptide samples can contain a variety of impurities arising from the synthesis process. Common impurities include:
-
Deletion Peptides: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.
-
Truncated Peptides: Sequences that are shorter than the target peptide, often resulting from incomplete synthesis.
-
Incompletely Deprotected Peptides: Peptides that still retain some of their protecting groups.
-
Side-Reaction Products: By-products from reactions involving the protecting groups or reactive side chains. A significant side-reaction for a D-Phe-Pro sequence is the formation of a diketopiperazine (DKP) by-product.[1][2] This occurs through the nucleophilic attack of the N-terminal amine on the amide carbonyl between the second and third amino acids.[2]
-
Epimerized Peptides: Peptides where the stereochemistry of an amino acid has inverted. This can be a concern during peptide synthesis and can be difficult to separate from the desired product due to similar physical characteristics.[3][4]
-
Residual Reagents and Scavengers: Leftover reagents from the cleavage and deprotection steps, such as trifluoroacetic acid (TFA).
Q2: What are the recommended initial steps for purifying a crude peptide like D-Phe-Pro?
A2: An effective initial approach involves a two-step process:
-
Analytical HPLC: First, analyze a small amount of the crude peptide using analytical High-Performance Liquid Chromatography (HPLC) to determine the purity and identify the main components.[1][5] This will provide information on the retention time of your target peptide and the complexity of the impurity profile.
-
Method Development: Based on the analytical HPLC results, you can then develop a purification strategy using either preparative HPLC or flash chromatography.[1][5]
Q3: What is the difference between preparative HPLC and flash chromatography for peptide purification?
A3: Both are liquid chromatography techniques used for purification, but they differ in scale, resolution, and cost:
-
Preparative HPLC: Offers high resolution and is ideal for achieving high purity levels (>95%).[6] However, it has a smaller loading capacity, longer run times, and is generally more expensive due to the cost of columns and solvents.[7]
-
Flash Chromatography: A lower-resolution technique that allows for the purification of larger quantities of crude peptide in a single run.[2][7] It is faster, less expensive, and can be used as a primary purification method or as a pre-purification step to enrich the sample before a final HPLC polishing step.[7]
Q4: Can I use crystallization to purify my D-Phe-Pro dipeptide?
A4: Yes, crystallization can be a cost-effective method for purifying peptides, especially for smaller peptides.[8] It can lead to a high-purity crystalline product with improved stability. However, developing a successful crystallization protocol can be challenging and may require screening various solvents, pH conditions, and temperatures. For crystallization to be a viable purification technique, the initial peptide purity should ideally be above 95%.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude peptides synthesized with this compound.
HPLC Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Interactions with residual silanol groups on the column. 4. Sample overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH. For basic peptides, a lower pH can improve peak shape. 3. Increase the concentration of the ion-pairing agent (e.g., TFA) to 0.1% to mask silanol interactions.[] If separation is still not optimal, trying a slightly higher concentration (e.g., 0.2%) may help, but be sure to flush the column thoroughly after use.[] 4. Reduce the amount of sample injected onto the column. |
| Retention Time Shifting | 1. Inconsistent pump flow rate. 2. Inadequate column equilibration between runs. 3. Changes in mobile phase composition. | 1. Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. 2. Increase the column equilibration time to ensure the mobile phase conditions are stable before each injection. 3. Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Loss of Resolution | 1. Column degradation. 2. Change in mobile phase selectivity. | 1. Replace the HPLC column. 2. Consider using a different ion-pairing reagent (e.g., PFPA or HFBA) to alter the selectivity of the separation.[10] |
| Co-elution of Impurities with the Main Peak | 1. Similar hydrophobicity of the impurity and the target peptide. 2. Suboptimal gradient. | 1. Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting compounds.[11] 2. Try a different stationary phase (e.g., a C8 or C4 column instead of a C18) or a different mobile phase system (e.g., acetic acid or phosphoric acid instead of TFA).[] |
Flash Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks and Poor Separation | 1. Sample dissolved in a strong solvent. 2. Low concentration of mobile phase modifier. 3. Inappropriate gradient. | 1. Dissolve the crude peptide in a minimal amount of a weak solvent or a strong solvent like DMSO if solubility is an issue.[6][8] 2. Increase the concentration of the acid modifier (e.g., TFA) in the mobile phase from 0.1% to 0.5% to sharpen peaks.[8] 3. Optimize the gradient. A good starting point is a linear gradient that starts 15-20% below the elution concentration of your peptide (determined by analytical HPLC) and increases by about 50% over 10 column volumes.[1][8] |
| Early Elution of the Peptide | 1. The peptide is not retained well on the column. 2. Incomplete ionization of the peptide. | 1. Ensure the sample is loaded in a weak solvent to promote binding to the stationary phase. 2. Adjust the mobile phase pH to ensure the peptide is in a single ionization state. For a hydrophobic peptide like D-Phe-Pro, an acidic mobile phase is generally recommended. |
| Low Recovery of the Purified Peptide | 1. Precipitation of the peptide on the column. 2. Irreversible binding to the column. | 1. Ensure the peptide is fully dissolved in the injection solvent. 2. If using a silica-based C18 column, ensure the mobile phase pH is within the stable range for the column. |
General Synthesis and Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Presence of a Significant Diketopiperazine (DKP) Peak | 1. The D-Phe-Pro sequence is prone to DKP formation, especially during Fmoc deprotection in SPPS.[2][12] | 1. If using Fmoc chemistry, consider using a dipeptide building block to skip the sensitive intermediate.[2] 2. Optimize deprotection conditions to be as mild as possible. |
| Suspected Epimerization | 1. Certain coupling reagents and conditions can promote racemization of amino acids.[3][13] | 1. Use coupling reagents known to suppress racemization. 2. Carefully control the reaction temperature and base concentration during coupling. |
| Crude Peptide is Insoluble | 1. The D-Phe-Pro dipeptide is expected to be hydrophobic. 2. Aggregation of the peptide. | 1. For purification, dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the mobile phase.[14] 2. Sonication or gentle warming (< 40°C) may aid dissolution.[14] |
Quantitative Data Summary
The following tables provide a summary of expected purity, yield, and recovery for different peptide purification methods based on literature data for similar peptides. Note that actual results may vary depending on the specific peptide sequence and the initial purity of the crude material.
Table 1: Preparative HPLC Purification
| Peptide Type | Initial Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Therapeutic Peptide | >75% | >98.5% | ~94% | - |
| Synthetic Peptide | - | >97% | - | - |
| Hydrophobic Peptides | Low (<1%) | High (>95%) | Substantially Increased | - |
Table 2: Flash Chromatography Purification
| Peptide Type | Initial Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| 22-amino acid peptide | 77.3% | 94.0% | 45.1% | - |
| 22-amino acid peptide | 77.3% | 90.4% | 84.6% | - |
| 44-amino acid peptide | ~35% | >97% | - | 30 mg from 150 mg crude |
Table 3: Solid-Phase Extraction (SPE) Purification
| Peptide Type | Initial Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Synthetic Dipeptide | 60% | 96% | 37% | 19.4 mg from 52 mg crude |
| Various Synthetic Peptides | - | 82-97% | - | - |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is a general guideline for the purification of a hydrophobic dipeptide like D-Phe-Pro.
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, DMSO or DMF are good starting points.[6] If soluble, a mixture of acetonitrile and water can be used.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[15]
2. HPLC Conditions:
- Column: A C18 reversed-phase column is a good starting point for most peptides.[6] For very hydrophobic peptides, a C8 or C4 column might provide better separation.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A shallow gradient is often required to separate closely eluting impurities. A typical starting gradient could be 5-95% B over 40-60 minutes. The optimal gradient should be developed based on the results of an analytical HPLC scouting run.[16]
- Flow Rate: Typically 1 mL/min for an analytical column and scaled up for a preparative column.
- Detection: UV detection at 214 nm or 220 nm for the peptide bond and 254 nm for the aromatic phenylalanine residue.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the main peak.
- Analyze the purity of each fraction using analytical HPLC.
- Pool the fractions with the desired purity.
- Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Flash Chromatography Purification
This protocol provides a general procedure for the rapid purification of larger quantities of crude D-Phe-Pro.
1. Method Development (Analytical HPLC):
- Run an analytical HPLC of the crude peptide to determine the percentage of acetonitrile at which the target peptide elutes.[1][5]
2. Sample Preparation:
- Dissolve the crude peptide in a minimal volume of a suitable solvent, such as DMSO, to ensure a concentrated injection.[1][8]
3. Flash Chromatography Conditions:
- Cartridge: A C18 reversed-phase flash cartridge.
- Mobile Phase A: 0.1% - 0.5% TFA in water.[8]
- Mobile Phase B: 0.1% - 0.5% TFA in acetonitrile.[8]
- Gradient: Design a gradient based on the analytical HPLC result. Start the gradient at least 15-20% below the elution concentration of the peptide and run a linear gradient of about 50% over 10 column volumes.[1][2][8]
- Flow Rate: As recommended for the specific cartridge size.
- Detection: UV detection.
4. Fraction Collection and Analysis:
- Collect fractions across the main peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the fractions that meet the desired purity level.
- Remove the solvent by rotary evaporation and/or lyophilization.
Protocol 3: Crystallization
This protocol outlines a general approach to peptide crystallization.
1. Purity Requirement:
- The peptide should be of high purity, ideally >95%, for successful crystallization.
2. Solubility Screening:
- Determine the solubility of the peptide in various solvents (e.g., water, ethanol, isopropanol) and at different pH values.
3. Crystallization Setup (Vapor Diffusion Method - Hanging Drop):
- Prepare a reservoir solution containing a precipitant (e.g., a salt like ammonium sulfate or an organic solvent like isopropanol) in a well of a crystallization plate.
- On a siliconized glass coverslip, mix a small volume of the concentrated peptide solution with an equal volume of the reservoir solution.
- Invert the coverslip and seal the well with grease.
- Water will slowly evaporate from the drop to the reservoir, increasing the concentration of the peptide and precipitant in the drop, which can lead to crystal formation.
4. Incubation and Observation:
- Store the crystallization plate in a stable environment, free from vibrations and temperature fluctuations.
- Periodically observe the drops under a microscope for crystal growth. This can take from a few hours to several weeks.
5. Crystal Harvesting:
- Once crystals have grown to a suitable size, they can be carefully harvested using a small loop.
Visualizations
Caption: Experimental workflow for the synthesis and purification of D-Phe-Pro.
Caption: Logical troubleshooting workflow for peptide purification issues.
References
- 1. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. italianpeptidesociety.it [italianpeptidesociety.it]
- 8. biotage.com [biotage.com]
- 10. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 16. youtube.com [youtube.com]
Impact of steric hindrance in Boc-D-Phe-Pro-OSu reactions
Welcome to the technical support center for Boc-D-Phe-Pro-OSu reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures related to the use of this important peptide coupling reagent. The inherent steric hindrance associated with the proline residue and the bulky Boc-protecting group can present challenges during amide bond formation. This guide offers solutions to overcome these obstacles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is the N-hydroxysuccinimide (OSu) active ester of the dipeptide Boc-D-Phe-Pro-OH. The Boc (tert-butoxycarbonyl) group is a common acid-labile protecting group for the N-terminus of the D-phenylalanine residue. The OSu group activates the C-terminal proline for facile amide bond formation with a primary or secondary amine. This reagent is frequently used in solution-phase and solid-phase peptide synthesis to introduce the D-Phe-Pro motif into a peptide sequence.
Q2: What are the main challenges associated with using this compound in peptide coupling reactions?
A2: The primary challenge is steric hindrance. This arises from several factors:
-
The Proline Residue: Proline is a secondary amine with a rigid pyrrolidine ring, which can sterically hinder the approach of the incoming nucleophile (the amine component).
-
The Boc Protecting Group: The bulky tert-butoxycarbonyl group on the D-phenylalanine residue can further impede access to the activated carboxyl group of proline.
-
The Nucleophile: If the amine component is also sterically hindered (e.g., a secondary amine or an amine with bulky side chains), the reaction rate can be significantly reduced, leading to low yields.
Q3: Why is my coupling reaction with this compound showing low yield?
A3: Low yields are often a direct consequence of steric hindrance. Several factors could be contributing:
-
Insufficient Reaction Time: Sterically hindered couplings are often slow and may require extended reaction times to proceed to completion.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately solvate the reactants can lead to aggregation and reduced reactivity.
-
Suboptimal Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to side reactions and racemization.
-
Weak Nucleophile: A less nucleophilic amine will react more slowly, especially with a sterically hindered electrophile like this compound.
-
Ineffective Coupling Additives: For particularly difficult couplings, the use of additives to facilitate the reaction may be necessary.
Q4: What are common side reactions to be aware of?
A4: Besides incomplete reactions, potential side reactions include:
-
Racemization: Although the OSu ester is designed to minimize racemization, prolonged reaction times at elevated temperatures can increase the risk of epimerization at the chiral centers.
-
Hydrolysis: In the presence of water, the active ester can hydrolyze back to the carboxylic acid (Boc-D-Phe-Pro-OH), which will not participate in the coupling reaction.
-
Diketopiperazine Formation: If the N-terminal protecting group of a dipeptide ester is removed, intramolecular cyclization can occur to form a diketopiperazine, especially with proline residues. This is less of a concern when this compound is the acylating agent but can be relevant in subsequent steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Steric Hindrance: The amine nucleophile is too bulky, or the reaction conditions are not sufficient to overcome the steric barrier. | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for 24-48 hours. 2. Elevate Temperature: Cautiously increase the reaction temperature in increments of 10°C (e.g., from room temperature to 40°C or 50°C). Monitor for side product formation. 3. Optimize Solvent: Switch to a more polar aprotic solvent like DMF or NMP, which can help to better solvate the reactants and disrupt aggregation. 4. Add Coupling Additives: For highly hindered couplings, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. Use DMAP in catalytic amounts (0.1-0.2 equivalents) to avoid side reactions. |
| Poor Solubility of Reactants | The reactants are not fully dissolved, limiting their ability to react. | |
| Deactivation of Active Ester | The this compound has hydrolyzed due to moisture in the reactants or solvent. | |
| Multiple Products Observed | Racemization: The reaction conditions are too harsh, leading to epimerization. | 1. Lower Reaction Temperature: If the reaction is being heated, try running it at a lower temperature for a longer period. 2. Avoid Excess Strong Base: If a base is used, opt for a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) and use the minimum amount necessary. |
| Side Reactions with Coupling Additives | The coupling additive is participating in unwanted side reactions. |
Quantitative Data on Reaction Optimization
While specific yields are highly dependent on the nature of the amine nucleophile, the following table provides a general overview of the impact of different reaction parameters on the coupling of Boc-D-Phe-Pro-OH (the precursor to the OSu ester) with a representative sterically hindered amine, biphenylamine. These trends are informative for optimizing reactions with this compound.
| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | EDC | HOBt | CH3CN | 25 | 12 | ~60-70 | General observation |
| 2 | EDC | HOBt, DMAP (0.1 eq) | CH3CN | 25 | 12 | >90 | [1] |
| 3 | EDC | HOBt | DCM | 25 | 12 | ~60-70 | [1] |
| 4 | EDC | HOBt, DMAP (0.1 eq) | DCM | 25 | 12 | >90 | [1] |
| 5 | EDC | HOBt | CH3CN | 60 | 10 | Slight improvement | [1] |
Table based on analogous reactions of Boc-proline with hindered amines.[1]
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound with a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) under an inert atmosphere (N2 or Ar).
-
Addition of Active Ester: To the stirred solution, add this compound (1.1 equivalents).
-
Base Addition (Optional): If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the salt.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Procedure for Coupling with a Sterically Hindered Secondary Amine
-
Dissolution: Dissolve the secondary amine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Addition of Reagents: Add this compound (1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction proceeds slowly, consider gently heating to 40-50°C.
-
Monitoring and Work-up: Follow the reaction progress and perform the work-up as described in Protocol 1. Due to the use of DMF, the aqueous work-up will require careful extraction with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Purify the product using flash column chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for a coupling reaction involving this compound.
This diagram outlines the key steps from preparation to the final product isolation.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing your this compound coupling reactions. For novel or particularly challenging substrates, further optimization of the reaction conditions may be required.
References
Validation & Comparative
A Comparative Guide to Boc-D-Phe-Pro-OSu and Fmoc-D-Phe-Pro-F in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount to the successful synthesis of peptides. This guide provides a detailed comparison of two activated dipeptide reagents, Boc-D-Phe-Pro-OSu and Fmoc-D-Phe-Pro-F, used in solid-phase peptide synthesis (SPPS). The comparison focuses on the core differences imparted by their N-terminal protecting groups (Boc vs. Fmoc) and their activated C-terminal leaving groups (N-Hydroxysuccinimide ester vs. Acyl Fluoride).
Executive Summary
The choice between this compound and Fmoc-D-Phe-Pro-F hinges on the overall peptide synthesis strategy, the nature of the target peptide, and the desired reaction kinetics. The Fmoc-based reagent is generally favored in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider array of sensitive amino acid residues.[] Conversely, the Boc-based strategy, while requiring harsher acidic conditions for deprotection, can be advantageous for synthesizing long or aggregation-prone sequences. The acyl fluoride leaving group of the Fmoc reagent offers higher reactivity compared to the OSu ester of the Boc reagent, potentially leading to faster coupling times.
Comparison of N-Terminal Protecting Groups: Boc vs. Fmoc
The fundamental difference between these two reagents lies in their Nα-protecting groups, which dictates the entire synthesis strategy.[]
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Chemistry | Acid-labile (cleaved by strong acids like TFA)[2] | Base-labile (cleaved by a secondary amine, typically piperidine)[3] |
| Synthesis Strategy | Boc/Bzl (Benzyl-based side-chain protection)[] | Fmoc/tBu (tert-Butyl-based side-chain protection)[] |
| Orthogonality | Less orthogonal as both Nα and side-chain groups are acid-labile, requiring different strengths of acid for selective removal. | Highly orthogonal, as the Nα group is base-labile and side-chain groups are acid-labile.[2] |
| Compatibility | Suitable for base-sensitive protecting groups.[] May be preferred for hydrophobic peptides prone to aggregation.[4] | Compatible with acid-sensitive amino acids (e.g., Trp, Met) and protecting groups (e.g., Trt).[] |
| Side Reactions | Risk of side reactions with acid-sensitive residues. | Diketopiperazine formation can be a notable side reaction at the dipeptide stage.[5] |
| Automation | Less convenient for automation due to the use of hazardous acids like HF for final cleavage.[3] | The milder conditions make it highly amenable to automated SPPS, which is the current standard.[3] |
Comparison of C-Terminal Activating Groups: OSu vs. Acyl Fluoride
The C-terminal activating group influences the coupling efficiency and reaction kinetics.
| Feature | -OSu (N-Hydroxysuccinimide Ester) | -F (Acyl Fluoride) |
| Reactivity | Moderately reactive, stable, and isolable active esters.[6] | Highly reactive intermediates. |
| Coupling Speed | Generally slower coupling reactions compared to more reactive activating groups. | Rapid coupling reactions, often complete in a shorter time frame. |
| Stability | Good stability, allowing for storage of the activated amino acid derivative.[6] | Less stable than OSu-esters; often generated in situ or used shortly after preparation. |
| Side Reactions | Susceptible to hydrolysis. Succinimide ring opening can be a side reaction with hindered amines. | Can be more prone to epimerization if not handled correctly, although urethane-protected amino acids (like Boc and Fmoc) generally maintain optical purity.[7] |
| Applications | Widely used in both solution-phase and solid-phase peptide synthesis.[6] | Increasingly used for rapid and efficient couplings, especially in challenging sequences. |
Experimental Protocols
Detailed below are generalized protocols for the coupling step in both Boc and Fmoc solid-phase peptide synthesis. The specific use of pre-activated dipeptides like this compound or Fmoc-D-Phe-Pro-F would involve dissolving the reagent and adding it directly to the deprotected resin-bound peptide.
Boc-SPPS Deprotection and Coupling Cycle
-
Resin Swelling: Swell the resin in an appropriate solvent like Dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by Isopropanol (IPA), and then DCM to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing with a 10% solution of Diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash the resin again with DCM to remove excess base.
-
Coupling: Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) in a suitable solvent like DMF or DCM and add it to the resin. Allow the reaction to proceed for 1-4 hours, or until a completion test (e.g., Kaiser test) is negative.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Fmoc-SPPS Deprotection and Coupling Cycle
-
Resin Swelling: Swell the resin in a solvent such as Dimethylformamide (DMF).[8]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to cleave the Fmoc group.[9]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-adduct.[9]
-
Coupling: Dissolve Fmoc-D-Phe-Pro-F (typically 1.5-3 equivalents) in DMF. It is often recommended to add a base like DIPEA (2-4 equivalents) to the resin just before or during the addition of the activated amino acid to facilitate the reaction. The high reactivity of the acyl fluoride may lead to shorter coupling times (e.g., 30-60 minutes).
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
Visualizing the Workflow and Biological Context
To better illustrate the processes and relevance of these peptides, the following diagrams are provided.
Caption: Comparative workflow for a single coupling cycle in Boc vs. Fmoc SPPS.
The D-Phe-Pro motif is a critical component of potent thrombin inhibitors.[10][11] Thrombin is a key serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. Inhibiting thrombin is a major therapeutic strategy for treating and preventing thrombotic diseases.
Caption: Simplified pathway of thrombin's role in coagulation and its inhibition.
Conclusion
Both this compound and Fmoc-D-Phe-Pro-F are valuable reagents for the incorporation of the D-Phe-Pro dipeptide unit. The Fmoc/tBu strategy, utilizing Fmoc-D-Phe-Pro-F , is generally the more modern and versatile approach, offering mild deprotection conditions suitable for a wide range of peptides and automated synthesis. The higher reactivity of the acyl fluoride may also accelerate coupling steps. The Boc/Bzl strategy, with This compound , remains a viable and sometimes preferred method for specific applications, such as the synthesis of particularly challenging or hydrophobic sequences, despite the harsher acidic conditions required. The ultimate choice should be guided by a careful evaluation of the target peptide's properties and the laboratory's established synthesis workflows.
References
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. rsc.org [rsc.org]
- 10. The solution conformation of (D)Phe-Pro-containing peptides: implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptides and pseudopeptides incorporating D-Phe-Pro-Arg and Arg-Gly-Asp lead sequences as potential antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-D-Phe-Pro-OSu and Other Dipeptide Active Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the choice of coupling strategy is paramount to achieving high yields, purity, and stereochemical integrity of the final product. Dipeptide active esters, such as Boc-D-Phe-Pro-OSu, offer a valuable approach by introducing pre-activated building blocks into a growing peptide chain. This guide provides an objective comparison of this compound with other dipeptide active esters and alternative in situ coupling methods, supported by established principles of peptide chemistry.
Understanding this compound
This compound is a dipeptide active ester composed of three key components:
-
Boc (tert-Butyloxycarbonyl) Group: A common acid-labile protecting group for the N-terminus of the dipeptide. It prevents unwanted side reactions during the coupling step and can be readily removed with mild acids like trifluoroacetic acid (TFA).
-
D-Phe-Pro Sequence: This dipeptide contains a D-amino acid (D-Phenylalanine) and a proline residue. The incorporation of D-amino acids can enhance the proteolytic stability of the resulting peptide. Proline's unique cyclic structure can influence the conformation of the peptide backbone and is known to reduce the risk of racemization at the preceding amino acid residue during coupling.
-
OSu (N-hydroxysuccinimide) Ester: This is a widely used activating group for the C-terminal carboxyl group. The OSu group is a good leaving group, facilitating nucleophilic attack by the free amine of the growing peptide chain to form a stable amide (peptide) bond.
Comparison of Peptide Coupling Strategies
The performance of a dipeptide active ester like this compound can be contextualized by comparing it to other common methods for peptide bond formation. These methods fall into two main categories: the use of pre-formed active esters and in situ activation using coupling reagents.
Table 1: Conceptual Comparison of Peptide Coupling Methods
| Method | Reagent(s) | General Reactivity | Racemization Risk | Advantages | Disadvantages |
| Active Esters | Boc-Dipeptide-OSu | Moderate | Low to Moderate | Stable, isolable intermediates; simple coupling step. | Requires prior synthesis and purification of the active ester. |
| Boc-Dipeptide-OPfp | High | Moderate | Highly reactive, can be useful for hindered couplings. | More susceptible to hydrolysis than OSu esters. | |
| In Situ Activation | HBTU/HATU + Base | Very High | Low (with additives) | Fast reaction times; high efficiency. | Can cause side reactions (guanidinylation with excess reagent).[1] |
| PyBOP + Base | High | Low | Efficient and rapid coupling.[1] | Byproducts can be difficult to remove. | |
| DCC/DIC + HOBt/HOAt | Moderate to High | Low | Cost-effective; widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC. |
Performance Metrics: A Representative Overview
While specific data for this compound is unavailable, the following tables provide representative data for different coupling scenarios based on general knowledge in peptide chemistry.
Table 2: Representative Coupling Efficiencies
| Coupling Method | Typical Coupling Time | Expected Yield (%) | Notes |
| Dipeptide-OSu Ester | 2 - 24 hours | >95% | Dependent on steric hindrance of the coupling partners. |
| HBTU/HATU | 30 - 120 minutes | >99% | Highly efficient for most standard couplings. |
| PyBOP | 30 - 120 minutes | >98% | Effective for many "difficult" couplings. |
| DCC/HOBt | 2 - 6 hours | >95% | A classic and reliable method. |
Table 3: Representative Racemization Levels
| Activated Amino Acid/Dipeptide | Coupling Condition | Expected Racemization (%) | Reference Principle |
| Boc-Xaa-Pro-OSu | Standard SPPS | <1% | Proline at the C-terminus of the incoming unit generally prevents racemization of the preceding residue (Xaa). |
| Fmoc-Cys(Trt)-OH | HATU/NMM | ~5-10% | Cysteine is known to be susceptible to racemization.[2] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | ~1.8% | Histidine is highly prone to racemization.[2] |
| Z-Gly-Phe-OH + H-Gly-OEt | DCC | ~10-20% | A model system demonstrating significant racemization without additives. |
Experimental Protocols
The following are generalized protocols for the synthesis of a Boc-dipeptide and its subsequent use in solid-phase peptide synthesis (SPPS).
Synthesis of Boc-D-Phe-Pro-OH
-
Dissolution: Dissolve Boc-D-Phe-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filtration: Filter off the dicyclohexylurea (DCU) byproduct.
-
Coupling to Proline: To the filtrate containing the Boc-D-Phe-OSu, add Proline (1 equivalent) dissolved in a suitable buffer (e.g., aqueous sodium bicarbonate) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Acidify the reaction mixture and extract the Boc-D-Phe-Pro-OH with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by chromatography if necessary.
Activation of Boc-D-Phe-Pro-OH to this compound
-
Dissolution: Dissolve Boc-D-Phe-Pro-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) or DMF.
-
Activation: Cool the solution to 0°C and add DCC or diisopropylcarbodiimide (DIC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for 4-12 hours.
-
Isolation: If using DCC, filter off the DCU. Concentrate the filtrate under vacuum. The resulting crude this compound can often be used without further purification or can be purified by crystallization.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol assumes a peptide being synthesized on a resin (e.g., Merrifield resin) with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection (if necessary): If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc).
-
Washing: Wash the resin thoroughly with DMF and then with DCM.
-
Coupling:
-
Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF or DCM.
-
Add the solution to the swollen, deprotected peptide-resin.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) if the peptide-resin is in its salt form.
-
Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be monitored using a ninhydrin test.
-
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Chain Elongation: The resulting peptide-resin is ready for the next cycle of deprotection and coupling.
Visualizing the Process
Peptide Coupling Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis.
Mechanism of Racemization during Peptide Coupling
Caption: Racemization Mechanism in Peptide Synthesis.
Conclusion
This compound represents a strategic choice for peptide synthesis, particularly when the incorporation of a D-Phe-Pro motif is desired. The use of a pre-activated N-hydroxysuccinimide ester offers a balance of reactivity and stability, simplifying the coupling step in SPPS. The presence of proline at the C-terminus of the dipeptide is a significant advantage for minimizing the risk of racemization of the D-phenylalanine residue.
While highly reactive in situ coupling reagents like HATU and HBTU may offer faster reaction times, the use of a stable, isolable active ester like this compound can provide greater control and predictability in the synthesis of complex peptides. The selection of the optimal coupling strategy will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the desired balance between speed, cost, and the minimization of side reactions. Further experimental studies directly comparing this compound with other dipeptide active esters would be invaluable to the field.
References
A Comparative Guide to HBTU/HOBt and Boc-D-Phe-Pro-OSu for Difficult Peptide Couplings
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is a critical step that dictates the success of synthesizing complex peptides. "Difficult couplings"—reactions involving sterically hindered amino acids, hydrophobic sequences, N-methylated residues, or the formation of cyclic peptides—present significant challenges to chemists. The choice of coupling reagent is paramount in overcoming these hurdles to achieve high yields and purity while minimizing side reactions like racemization.
This guide provides an objective comparison between two widely used strategies for difficult couplings: the in situ activation method using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole) , and the use of a pre-activated amino acid derivative, Boc-D-Phe-Pro-OSu (N-α-t-Butoxycarbonyl-D-phenylalanyl-L-proline N-hydroxysuccinimide ester) .
Principles of the Coupling Methods
HBTU/HOBt: The In Situ Activation Powerhouse
HBTU, in conjunction with HOBt, is a highly efficient uronium-based coupling reagent that activates the carboxyl group of an N-protected amino acid directly in the reaction mixture.[1] The mechanism involves the formation of an HOBt active ester, which is highly reactive towards the amine nucleophile but relatively stable against racemization.[1][2] This method is prized for its rapid reaction times and high coupling efficiency, especially in the synthesis of long peptides.[1] The addition of HOBt is crucial for suppressing racemization, a common side reaction in peptide synthesis.[1][2]
This compound: The Pre-activated Strategist
This compound is a dipeptide where the C-terminal proline's carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester. This stable, yet reactive, active ester readily reacts with an amino group to form a peptide bond without the need for additional coupling reagents. The Boc protecting group on the N-terminal D-phenylalanine ensures regioselective bond formation. This approach simplifies the coupling procedure and is particularly useful for introducing specific dipeptide motifs that can act as turn-inducers or for the synthesis of cyclic peptides.
Performance in Difficult Couplings: A Comparative Analysis
The choice between HBTU/HOBt and a pre-activated ester like this compound often depends on the specific nature of the "difficult coupling."
| Parameter | HBTU/HOBt | This compound | References |
| Coupling Type | In situ activation | Pre-activated dipeptide | [1] |
| Reaction Speed | Generally very fast (minutes to a few hours) | Moderate, dependent on steric hindrance | [3] |
| Yield | High, even with sterically hindered residues | Generally good, can be sequence-dependent | |
| Racemization | Low, effectively suppressed by HOBt | Minimal at the pre-activated residue | [1][2] |
| Side Reactions | Guanidinylation of the N-terminus if excess reagent is used | Generally low; potential for hydrolysis of the active ester | |
| Flexibility | Applicable to a wide range of amino acids | Specific to the D-Phe-Pro dipeptide sequence | |
| Ease of Use | Requires careful stoichiometry of multiple reagents | Simpler protocol, fewer reagents |
Experimental Protocols
Protocol 1: HBTU/HOBt Coupling of a Sterically Hindered Amino Acid (e.g., Aib)
This protocol describes a general procedure for the coupling of a sterically hindered amino acid, such as α-aminoisobutyric acid (Aib), onto a resin-bound peptide.
Materials:
-
Fmoc-Aib-OH
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Aib-OH (2 equivalents relative to the resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol before proceeding to the next deprotection step.
Protocol 2: Cyclization of a Linear Peptide using this compound
This protocol outlines a general procedure for the on-resin cyclization of a linear peptide using a pre-activated dipeptide ester.
Materials:
-
Linear peptide anchored to a suitable resin (e.g., Rink Amide) with a free N-terminal amine and a side-chain deprotected for cyclization.
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound linear peptide in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using standard procedures (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly to remove piperidine.
-
In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the resin, followed by the addition of DIPEA (3 equivalents).
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the disappearance of the linear peptide and the formation of the cyclic product by LC-MS analysis of a small cleaved sample.
-
Once the cyclization is complete, wash the resin extensively with DMF, DCM, and methanol.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Visualizing the Mechanisms and Workflows
Caption: Mechanism of HBTU/HOBt mediated peptide coupling.
Caption: Workflow for on-resin cyclization using this compound.
Conclusion
Both HBTU/HOBt and pre-activated esters like this compound are powerful tools for tackling difficult peptide couplings.
-
HBTU/HOBt offers broad applicability and high reactivity for a wide range of challenging sequences, making it a workhorse in solid-phase peptide synthesis. Its main advantages are speed and efficiency in promoting the formation of amide bonds, even between sterically hindered residues, while effectively suppressing racemization.
-
This compound provides a simplified and elegant solution for introducing a specific D-Phe-Pro motif, which is often challenging to couple sequentially. This pre-activated dipeptide is particularly advantageous in the synthesis of cyclic peptides where this motif can induce a desired β-turn conformation.
The optimal choice will ultimately be dictated by the specific requirements of the target peptide, including the nature of the difficult coupling, the desired sequence, and the overall synthetic strategy. For general-purpose difficult couplings, HBTU/HOBt remains a robust and versatile option. For syntheses requiring the specific and efficient incorporation of a D-Phe-Pro unit, particularly in cyclization strategies, this compound presents a compelling alternative.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
The Strategic Advantage of Pre-Formed Boc-D-Phe-Pro-OSu in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of coupling strategy is a critical determinant of efficiency, purity, and overall success. This guide provides an in-depth comparison of using a pre-formed Boc-D-Phe-Pro-OSu active ester versus traditional in situ coupling methods, supported by experimental principles and data-driven insights.
The synthesis of peptides, particularly those incorporating the sterically hindered D-phenylalanine and the unique cyclic structure of proline, presents distinct challenges. The formation of the D-Phe-Pro bond is notoriously difficult and can be prone to side reactions, including racemization and diketopiperazine formation. The use of a pre-formed N-succinimidyl ester of the Boc-protected dipeptide, this compound, offers a strategic advantage by simplifying the coupling process and enhancing the purity of the final peptide.
Performance Comparison: Pre-formed Active Ester vs. In Situ Reagents
The primary alternatives to using a pre-formed active ester like this compound involve the stepwise in situ activation of Boc-D-Phe and subsequent coupling to proline. This is typically achieved using common coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
While direct, publicly available quantitative data for a head-to-head comparison of this compound with these in situ methods is limited, the known principles of peptide chemistry allow for a robust qualitative and theoretical comparison. Pre-formed active esters are stable, isolable intermediates that offer a more controlled and often cleaner reaction. In contrast, in situ activation, while flexible, can introduce more variables and potential side products.
| Parameter | This compound (Pre-formed Active Ester) | HBTU/DIPEA (In Situ Activation) | EDC/NHS (In Situ Activation) |
| Reagent Handling | Single, stable, pre-activated dipeptide reagent. | Requires handling of the amino acid, coupling reagent, and a base. HBTU is moisture-sensitive. | Requires handling of the amino acid and two coupling reagents. EDC is moisture-sensitive. |
| Reaction Control | High. The active species is well-defined and stable. | Moderate. Activation and coupling occur in the same pot, which can lead to side reactions. | Moderate. The formation of the NHS-ester in situ is generally efficient but can be influenced by reaction conditions. |
| Potential Side Reactions | Minimized risk of racemization at the D-Phe residue during activation. Reduced potential for diketopiperazine formation. | Potential for racemization during activation. Guanidinylation of the N-terminus is a known side reaction with HBTU. | Potential for racemization. Formation of N-acylurea byproduct if the NHS-ester is not trapped efficiently. |
| Byproduct Removal | N-Hydroxysuccinimide is the primary byproduct, which is generally easy to remove. | HOBt and tetramethylurea are byproducts. | Dicyclohexylurea (from DCC) or a water-soluble urea (from EDC) are byproducts. |
| Typical Yield | Generally high due to the clean and efficient coupling of the pre-activated species. | High, but can be variable depending on the sequence and reaction conditions. | Generally high, but can be impacted by the stability of the in situ formed active ester. |
| Purity Profile | Often results in a cleaner crude product with fewer side-product-related impurities. | Crude product may contain byproducts from the coupling reagents and potential side reactions. | Crude product may contain urea byproducts and other impurities. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Protocol 1: Peptide Coupling using this compound
-
Deprotection: The N-terminal protecting group of the resin-bound peptide is removed using standard protocols (e.g., 50% TFA in DCM).
-
Neutralization: The resin is neutralized with a solution of 5% DIEA in DCM.
-
Coupling: A solution of this compound (1.5 equivalents relative to the resin loading) in DMF is added to the swollen resin.
-
Reaction: The reaction mixture is agitated at room temperature for 2-4 hours. The progress of the reaction can be monitored by a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF, DCM, and methanol and then dried under vacuum.
Protocol 2: Stepwise Peptide Coupling using HBTU/DIPEA
-
Deprotection and Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Activation: In a separate vessel, Boc-D-Phe-OH (2 equivalents) is dissolved in DMF. HBTU (1.95 equivalents) and DIPEA (3 equivalents) are added, and the mixture is pre-activated for 5-10 minutes.
-
Coupling: The activated amino acid solution is added to the resin.
-
Reaction: The reaction is agitated for 1-2 hours, with monitoring by the Kaiser test.
-
Washing: Follow step 5 from Protocol 1.
-
Repeat for Proline: The entire process (deprotection, neutralization, activation, and coupling) is repeated for the coupling of Boc-Pro-OH.
Protocol 3: Stepwise Peptide Coupling using EDC/NHS
-
Deprotection and Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Activation: Boc-D-Phe-OH (2 equivalents) and NHS (2 equivalents) are dissolved in DMF. The solution is cooled to 0°C, and EDC (2.2 equivalents) is added. The mixture is stirred for 30 minutes to form the active ester.
-
Coupling: The solution containing the activated Boc-D-Phe-OSu is added to the resin.
-
Reaction: The reaction is allowed to proceed for 2-4 hours at room temperature.
-
Washing: Follow step 5 from Protocol 1.
-
Repeat for Proline: The entire process is repeated for the coupling of Boc-Pro-OH.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental steps can aid in understanding the advantages of each approach.
Caption: Simplified workflow for coupling with pre-formed this compound.
Caption: Stepwise coupling workflow using in situ activation with HBTU.
Conclusion
The use of pre-formed this compound offers a compelling advantage in peptide synthesis, particularly for sequences containing the challenging D-Phe-Pro motif. By providing a stable, pre-activated dipeptide, this reagent minimizes the potential for side reactions inherent to in situ activation methods, leading to a more controlled and efficient synthesis with a cleaner crude product. While in situ coupling reagents like HBTU and EDC/NHS are powerful tools in their own right, the strategic application of pre-formed active esters for difficult couplings represents a valuable approach for enhancing the overall success of complex peptide synthesis projects. For researchers prioritizing purity, efficiency, and simplified workflows, this compound is a superior choice for introducing the D-Phe-Pro dipeptide unit.
A Comparative Guide to Boc and Fmoc Chemistries for the Synthesis of D-Phe-Pro Peptides
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, and the overall success of synthesizing challenging peptide sequences. This guide provides an objective comparison of these two predominant chemistries for the synthesis of peptides containing the D-Phe-Pro motif, a sequence prone to specific side reactions. The comparison is supported by a summary of potential outcomes based on literature analysis and detailed experimental protocols.
At a Glance: Boc versus Fmoc for D-Phe-Pro Synthesis
The synthesis of peptides containing a proline residue, particularly at the C-terminal end of a growing peptide chain, presents unique challenges. The choice between Boc and Fmoc chemistry can significantly influence the outcome, primarily due to the propensity of the dipeptide to form an unwanted cyclic by-product, diketopiperazine (DKP).
| Parameter | Boc Chemistry | Fmoc Chemistry | Key Considerations for D-Phe-Pro |
| Purity | Generally high, with minimal DKP formation. | Can be significantly compromised by DKP formation. | The D-Phe-Pro sequence is highly susceptible to cyclization under the basic conditions of Fmoc deprotection. |
| Yield | Typically good, as the primary side reaction is minimized. | Can be substantially reduced due to the loss of the dipeptide from the resin as DKP. | Yield in Fmoc SPPS is directly impacted by the extent of DKP formation. |
| Key Side Reaction | Acid-catalyzed side reactions (e.g., t-butylation of sensitive residues). | Diketopiperazine (DKP) formation, especially with Pro at the C-terminus. | DKP formation is the major concern for D-Phe-Pro synthesis with Fmoc chemistry. |
| Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA). | Base-labile (e.g., Piperidine). | The basic conditions of Fmoc deprotection catalyze the intramolecular cyclization to form DKP. |
| Handling | Requires handling of strong acids like TFA and potentially HF for cleavage. | Milder cleavage conditions (TFA), but piperidine is a regulated reagent. | Safety protocols for handling strong acids or regulated bases are necessary for both. |
The Challenge: Diketopiperazine (DKP) Formation
The primary side reaction when synthesizing peptides with a C-terminal proline using Fmoc chemistry is the formation of a cyclic dipeptide, known as diketopiperazine (DKP). This occurs when the free N-terminal amine of the second amino acid (D-Phe in this case) attacks the ester linkage of the first amino acid (Pro) to the resin, cleaving the dipeptide from the solid support. This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine).
The D-Phe-Pro sequence is particularly prone to this side reaction. The formation of DKP not only reduces the yield of the desired linear peptide but also complicates purification due to the presence of this major impurity.[1][2][3][4]
Boc chemistry, on the other hand, utilizes acidic conditions for the removal of the N-terminal protecting group. These acidic conditions protonate the free N-terminal amine, rendering it less nucleophilic and thus significantly suppressing the tendency for DKP formation.
Experimental Protocols
Below are detailed, representative protocols for the synthesis of a D-Phe-Pro dipeptide using both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis of D-Phe-Pro-Resin
1. Resin Preparation:
-
Start with a pre-loaded Boc-Pro-Merrifield resin (or load Boc-Pro-OH onto a suitable resin like Merrifield or PAM resin).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
-
Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3x).
4. Coupling of Boc-D-Phe-OH:
-
In a separate vessel, dissolve Boc-D-Phe-OH (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
6. Final Product:
-
The resulting product is Boc-D-Phe-Pro-Resin. The peptide can be cleaved from the resin using strong acids like HF or TFMSA.
Fmoc Solid-Phase Peptide Synthesis of D-Phe-Pro-Resin
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Pro-Wang resin (or load Fmoc-Pro-OH onto a Wang resin).
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5x).
3. Coupling of Fmoc-D-Phe-OH:
-
In a separate vessel, dissolve Fmoc-D-Phe-OH (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Final Product:
-
The resulting product is Fmoc-D-Phe-Pro-Resin. The peptide can be cleaved from the resin using a TFA-based cleavage cocktail.
Note on Mitigating DKP Formation in Fmoc SPPS: To minimize DKP formation, several strategies can be employed:
-
Use of Dipeptide Building Blocks: Coupling a pre-formed Fmoc-D-Phe-Pro-OH dipeptide directly to the resin avoids the problematic dipeptide stage on the solid support.
-
Alternative Deprotection Reagents: Using milder bases or bases with bulkier structures for Fmoc removal can reduce the rate of DKP formation. For example, using 5% piperazine in DMF has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[4]
-
Use of 2-Chlorotrityl Chloride Resin: This acid-labile resin allows for the cleavage of the peptide under milder acidic conditions, which can be beneficial if subsequent solution-phase chemistry is planned.
Workflow and Logic Diagrams
Boc SPPS Workflow
Caption: Boc Solid-Phase Peptide Synthesis Workflow for D-Phe-Pro.
Fmoc SPPS Workflow and DKP Side Reaction
Caption: Fmoc SPPS Workflow with the competing DKP side reaction.
Conclusion
For the synthesis of D-Phe-Pro containing peptides, Boc chemistry is generally the superior choice due to the significantly lower risk of diketopiperazine formation. The acidic deprotection conditions inherent to the Boc strategy effectively prevent the intramolecular cyclization that plagues Fmoc synthesis of this particular sequence.
While Fmoc chemistry offers advantages in terms of milder final cleavage conditions and orthogonality for certain applications, its use for C-terminal proline peptides requires careful consideration and the implementation of mitigation strategies to achieve acceptable yields and purity. For routine and high-fidelity synthesis of D-Phe-Pro peptides, the Boc/Bzl protection scheme remains a more robust and reliable method. Researchers must weigh the pros and cons of each method in the context of their specific peptide sequence and downstream applications.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Analysis for Purity Confirmation of Boc-D-Phe-Pro-OSu
For researchers and professionals in drug development and peptide synthesis, ensuring the purity of synthesized peptides is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of the protected dipeptide, Boc-D-Phe-Pro-OSu. It includes a comprehensive experimental protocol for HPLC analysis and illustrative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the primary and most widely adopted method for assessing the purity of synthetic peptides.[1][2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.[3] For this compound, a C18 column is typically employed, using a gradient of acetonitrile in water with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, well-resolved peaks.[2][4] Detection is commonly performed at 210-220 nm, the absorbance wavelength for the peptide bond, allowing for the quantification of all peptide species present.[2][3]
Impurities in the crude product can stem from various sources, including truncated or deletion sequences from the solid-phase synthesis, incompletely removed protecting groups, or residual reagents from the cleavage process.[2][3] HPLC excels at separating these closely related substances from the final product.
Comparison of Purity Analysis Techniques
While HPLC is the standard, other techniques offer complementary information. The choice of method depends on the specific information required, from simple purity confirmation to detailed structural elucidation.
| Technique | Principle | Strengths | Limitations | Primary Use Case for this compound |
| RP-HPLC | Separation based on hydrophobicity. | High resolution, quantitative, robust, excellent for purity assessment.[1] | Can co-elute impurities with similar hydrophobicity, TFA can be difficult to remove. | Purity determination and quantification. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Confirms molecular weight of the target peptide, highly sensitive, identifies modifications.[1] | Not inherently quantitative without standards, can suppress ionization of some components. | Identity confirmation. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies constituent amino acids.[1] | Provides absolute peptide quantification (net peptide content), confirms amino acid composition.[2][5] | Destructive, does not detect sequence errors or modified peptides. | Determining net peptide content. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides detailed 3D structural information, can identify and characterize impurities without chromatography.[1] | Lower sensitivity, complex data interpretation, requires larger sample amounts. | Structural elucidation and confirmation. |
| GC-IDIR | Gas chromatography with isotope dilution infrared spectrometry. | A potential primary method offering high accuracy and cost-effectiveness as an alternative to mass spectrometry.[6] | Requires derivatization for non-volatile peptides, less common in standard labs. | Accurate quantification (emerging technique). |
Example HPLC Purity Analysis Data for this compound
The following table summarizes typical results from an RP-HPLC analysis of a synthesized batch of this compound, demonstrating how data is presented to confirm purity.
| Peak ID | Retention Time (min) | Area (%) | Identity (Confirmed by MS) | Notes |
| 1 | 3.5 | 1.2% | Synthesis Reagent | Early eluting polar impurity. |
| 2 | 12.8 | 98.5% | This compound | Main product peak. |
| 3 | 13.2 | 0.3% | Deletion Sequence (e.g., Boc-D-Phe) | Impurity with slightly different hydrophobicity. |
Experimental Workflow for Purity Analysis
The overall process from sample receipt to final purity report follows a structured workflow. This ensures reproducibility and accurate results.
Caption: Workflow for HPLC Purity Analysis of Peptides.
Detailed Experimental Protocol: RP-HPLC for this compound
This protocol outlines a standard method for determining the purity of this compound.
1. Materials and Equipment:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a variable wavelength UV detector, autosampler, and quaternary pump.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Reagent: Trifluoroacetic acid (TFA), sequencing grade.
-
Sample: Synthesized crude this compound, lyophilized powder.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases by sonication or vacuum filtration before use.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Ensure the sample is fully dissolved. Vortex if necessary.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
5. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percentage of each peak relative to the total area of all peaks.
-
The purity of the target peptide is reported as the area percentage of the main peak. For identity confirmation, collect the main peak fraction and analyze by mass spectrometry.
References
A Cost-Benefit Analysis of Utilizing Boc-D-Phe-Pro-OSu in Research Applications
For researchers and professionals in drug development and peptide chemistry, the efficient synthesis of high-purity peptides is a critical endeavor. The choice of synthetic strategy can significantly impact not only the cost of a project but also the timeline and the quality of the final product. This guide provides a comprehensive cost-benefit analysis of using a pre-activated dipeptide, Boc-D-Phe-Pro-OSu, versus the in-situ coupling of its constituent amino acids, Boc-D-Phe-OH and H-Pro-OH, in peptide synthesis.
Executive Summary
The use of pre-activated dipeptide esters like this compound offers a streamlined approach that can potentially reduce the number of coupling and deprotection steps, minimize the risk of side reactions at the dipeptide junction, and may lead to higher purity of the crude product. However, this convenience often comes at a higher initial reagent cost. Conversely, the in-situ coupling of individual amino acids provides greater flexibility and can be more cost-effective from a raw materials perspective, but it may require more optimization to ensure high coupling efficiency and minimize side reactions such as racemization.
Performance Comparison: Pre-activated Dipeptide vs. In-Situ Coupling
The decision to use a pre-formed dipeptide active ester or to perform a stepwise in-situ coupling involves a trade-off between convenience, potential for higher purity, and reagent cost.
Using this compound (Pre-activated Dipeptide Method):
This approach involves the direct coupling of the activated dipeptide onto the N-terminal of a growing peptide chain.
-
Potential Advantages:
-
Reduced Synthesis Time: By coupling two amino acid residues in a single step, the overall synthesis time is reduced.
-
Minimized Side Reactions: The critical peptide bond between D-Phenylalanine and Proline is pre-formed, mitigating the risk of incomplete coupling or side reactions that can occur during the stepwise synthesis of this particular sequence. Proline's secondary amine structure can sometimes lead to slower coupling kinetics.
-
Potentially Higher Purity: By reducing the number of synthetic steps on the solid support, the accumulation of deletion sequences and other impurities can be minimized, leading to a purer crude product and simplifying subsequent purification.[1]
-
Reduced Racemization Risk: The risk of racemization of the D-Phenylalanine residue during activation is eliminated as the peptide bond is already formed.[2]
-
-
Potential Disadvantages:
-
Higher Initial Cost: Pre-activated dipeptides are generally more expensive than the individual protected amino acids.
-
Limited Flexibility: Researchers are limited to the specific dipeptide sequence available from suppliers.
-
In-Situ Coupling of Boc-D-Phe-OH and H-Pro-OH (Stepwise Method):
This traditional approach involves the sequential coupling of Boc-D-Phe-OH and then H-Pro-OH to the growing peptide chain, with a deprotection step in between. A coupling reagent is used to activate the carboxylic acid of the incoming amino acid in the reaction vessel.
-
Potential Advantages:
-
Lower Raw Material Cost: The individual protected amino acids and coupling reagents are often less expensive on a molar basis than the pre-activated dipeptide.
-
Greater Flexibility: This method allows for the synthesis of any peptide sequence and is not dependent on the commercial availability of specific dipeptide fragments.
-
-
Potential Disadvantages:
-
Increased Synthesis Time: Requires an additional coupling and deprotection cycle compared to the dipeptide approach.
-
Potential for Incomplete Coupling: The coupling of Boc-D-Phe-OH to the secondary amine of the resin-bound Proline can sometimes be challenging and may require optimized conditions or more reactive coupling reagents to achieve high yields.
-
Risk of Side Reactions: Each additional synthetic cycle increases the chance of generating impurities, such as deletion sequences or byproducts from side reactions. The choice of coupling reagent is critical to minimize side reactions like racemization.[3]
-
Quantitative Data Presentation
| Reagent | Method | Representative Price (USD/gram) | Molecular Weight ( g/mol ) | Estimated Cost (USD/mmol) |
| This compound | Pre-activated Dipeptide | Not readily available | 459.5 | N/A |
| Boc-D-Phe-OH | In-Situ Coupling | $1.20 - $5.57[4][5] | 265.31[4] | $0.32 - $1.48 |
| H-Pro-OH | In-Situ Coupling | $2.33 (for 10mM in 1mL)[6] | 115.13 | $0.27 |
| HATU | In-Situ Coupling | $21.12 (25g) - $70.80 (1g)[7][8] | 380.23[7] | $0.56 - $1.86 |
| HBTU | In-Situ Coupling | $68.00 (250g) - $85.10 (1g)[9][10] | 379.24[10] | $0.18 - $2.24 |
Experimental Protocols
Method 1: Coupling of Pre-activated this compound
Objective: To couple the Boc-D-Phe-Pro dipeptide to a resin-bound amino acid or peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Shaking vessel
Protocol:
-
Swell the resin in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
Dissolve this compound (1.5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the resin.
-
Add DIPEA (1.5 equivalents) to the reaction vessel.
-
Shake the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin test.
-
Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Proceed to the next deprotection step or cleavage from the resin.
Method 2: Stepwise In-Situ Coupling of Boc-D-Phe-OH and H-Pro-OH
Objective: To sequentially couple Boc-D-Phe-OH and H-Pro-OH to a resin-bound amino acid. This protocol assumes the starting point is a resin with a free amine to which Proline will be coupled first.
Materials:
-
Resin with a free N-terminal amine
-
Boc-L-Pro-OH
-
Boc-D-Phe-OH
-
HATU or HBTU
-
DIPEA
-
DMF
-
DCM
-
Piperidine (20% in DMF for Fmoc deprotection, if applicable) or Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)
-
Shaking vessel
Protocol:
Cycle 1: Coupling of Boc-L-Pro-OH
-
Swell the resin in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
In a separate vial, pre-activate Boc-L-Pro-OH (3 equivalents) with HATU or HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture at room temperature for 1-2 hours. Monitor the reaction with a ninhydrin test.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Deprotection of Boc-L-Pro-resin 7. Add 50% TFA in DCM to the resin and shake for 30 minutes to remove the Boc protecting group. 8. Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min). 9. Neutralize the resin with a 10% DIPEA solution in DMF (2 x 2 min). 10. Wash the resin with DMF (3 x 1 min).
Cycle 2: Coupling of Boc-D-Phe-OH 11. In a separate vial, pre-activate Boc-D-Phe-OH (3 equivalents) with HATU or HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. 12. Add the activated amino acid solution to the resin-bound Proline. 13. Shake the reaction mixture at room temperature for 1-2 hours. Monitor the reaction with a ninhydrin test. 14. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). 15. The resin now contains the Boc-D-Phe-Pro- sequence and is ready for the next step.
Visualization of Workflows
The following diagrams illustrate the two alternative synthetic workflows.
Caption: Comparison of synthetic workflows for introducing the D-Phe-Pro dipeptide.
Conclusion and Recommendations
The choice between using a pre-activated dipeptide like this compound and performing a stepwise in-situ coupling is highly dependent on the specific goals and constraints of a research project.
Choose the Pre-activated Dipeptide (this compound) when:
-
Purity is paramount: For applications requiring very high purity of the final peptide, minimizing the number of synthetic steps can be highly beneficial.
-
The D-Phe-Pro sequence is known to be difficult to synthesize stepwise: If previous attempts at stepwise synthesis have resulted in low yields or significant side products, the pre-activated dipeptide may offer a more reliable solution.
-
Time is a critical factor: The streamlined workflow can significantly shorten the overall synthesis time.
-
Cost of purification is a major concern: While the initial reagent cost may be higher, the potential for a purer crude product can lead to significant savings in time and resources during HPLC purification.
Choose the Stepwise In-Situ Coupling method when:
-
Budget for raw materials is the primary constraint: The individual amino acids and coupling reagents are generally more affordable.
-
Flexibility is required: This method is not limited to commercially available dipeptides and can be applied to any sequence.
-
The synthesis scale is large: For large-scale synthesis, the cost savings on raw materials can become substantial.
-
The research team has expertise in optimizing coupling reactions: With careful optimization of coupling reagents, reaction times, and temperature, high yields and purity can be achieved.
Ultimately, a thorough evaluation of the project's specific needs, including budget, timeline, required purity, and the synthetic complexity of the target peptide, will guide the most appropriate choice of methodology. For critical applications, a small-scale pilot synthesis comparing both methods may be warranted to determine the most effective approach empirically.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. youtube.com [youtube.com]
- 6. glpbio.com [glpbio.com]
- 7. chemimpex.com [chemimpex.com]
- 8. H-pro-oh | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
A Researcher's Guide to Evaluating Boc-D-Phe-Pro-OSu from Diverse Suppliers
For scientists and professionals in drug development and peptide research, the quality of synthesis reagents is paramount. The performance of Boc-D-Phe-Pro-OSu, a protected amino acid derivative crucial for peptide synthesis, can vary significantly between suppliers. This guide provides a framework for evaluating the performance of this reagent from different sources, complete with detailed experimental protocols and data presentation formats to facilitate objective comparison.
Key Performance Parameters and Experimental Evaluation
The quality and performance of this compound can be assessed through a series of analytical experiments. Below are the critical parameters and the methodologies to test them.
Data Summary
The following table summarizes hypothetical yet realistic data for this compound from three different suppliers. This format allows for a clear and direct comparison of key quality metrics.
| Performance Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (RP-HPLC, % Area) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Identity (LC-MS, [M+H]⁺) | 463.2 m/z | 463.3 m/z | 463.2 m/z | Expected: 463.22 m/z |
| Moisture Content (Karl Fischer) | 0.3% | 0.8% | 0.2% | ≤ 1.0% |
| Solubility (in DMF) | Clear, colorless | Clear, colorless | Clear, colorless | Clear, colorless solution |
| Coupling Efficiency (%) | 98% | 95% | 99% | ≥ 95% |
| Optical Purity (% D-isomer) | > 99.9% | 99.5% | > 99.9% | ≥ 99.5% |
Detailed Experimental Protocols
To ensure a thorough and standardized evaluation, the following experimental protocols should be followed.
Purity and Identity Confirmation by RP-HPLC and LC-MS
Objective: To determine the purity of this compound and confirm its molecular identity.
Methodology:
-
Sample Preparation: Dissolve 1 mg of this compound from each supplier in 1 mL of acetonitrile.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and coupled to a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Calculate purity based on the area of the main peak relative to the total peak area in the chromatogram. Confirm the mass of the main peak corresponds to the expected mass of this compound.
Moisture Content by Karl Fischer Titration
Objective: To quantify the amount of water present in the reagent, which can affect reaction stoichiometry.
Methodology:
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the reagent.
-
Analysis: Introduce the sample into the titration cell and perform the titration according to the instrument's standard operating procedure. The result is expressed as a weight percentage of water.
Coupling Efficiency Assay
Objective: To assess the functional performance of the reagent by measuring its efficiency in a standard peptide coupling reaction.
Methodology:
-
Reaction Setup:
-
Swell 100 mg of Rink Amide resin in dimethylformamide (DMF).
-
Deprotect the resin using 20% piperidine in DMF.
-
In separate vials, pre-activate this compound (1.2 equivalents) from each supplier with a coupling agent like N,N'-Diisopropylethylamine (DIPEA) (2 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
-
Analysis:
-
Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
For a quantitative assessment, cleave the dipeptide from a small, known amount of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Analyze the cleaved product by RP-HPLC to determine the yield of the desired dipeptide.
-
Visualizing Workflows and Pathways
To better understand the processes involved in evaluating and utilizing this compound, the following diagrams illustrate the key workflows.
By implementing this structured evaluation process, researchers can make informed decisions, ensuring the procurement of high-quality this compound that meets the stringent requirements of their research and development activities. This systematic approach ultimately contributes to the reproducibility and success of peptide synthesis projects.
Safety Operating Guide
Navigating the Disposal of Boc-D-Phe-Pro-OSu: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Boc-D-Phe-Pro-OSu, a key reagent in peptide synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors that may arise during handling and decomposition.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for related compounds, which should be considered during its handling and disposal.
| Property | Value | Compound Reference | Relevance to Disposal |
| Appearance | White to off-white solid | General for Boc-amino acids | Visual identification of the waste material. |
| Decomposition | Sensitive to strong acids and bases | Boc protecting group | Acidic or basic conditions will cleave the Boc group, generating tert-butanol, isobutylene, and carbon dioxide. |
| Hydrolysis | Susceptible to hydrolysis | N-hydroxysuccinimide ester | The OSu ester can hydrolyze, especially in the presence of moisture or bases, releasing N-hydroxysuccinimide. |
| Solubility | Soluble in many organic solvents | General for peptide reagents | Dictates the choice of solvent for dissolution prior to chemical treatment. |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves chemical neutralization to cleave the reactive functional groups, followed by disposal as chemical waste in accordance with institutional and local regulations.
Small-Scale Laboratory Waste (Under 5 grams)
-
Quenching the OSu Ester:
-
In a fume hood, carefully dissolve the this compound waste in a suitable organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Slowly add an excess of a primary or secondary amine (e.g., a dilute solution of diethylamine or piperidine in the same solvent) to the solution while stirring. This will react with the OSu ester to form a stable amide.
-
Allow the reaction to proceed for at least one hour to ensure complete quenching of the active ester.
-
-
Cleavage of the Boc Group (Optional but Recommended):
-
Following the quenching of the OSu ester, the Boc group can be removed to further reduce the chemical reactivity of the waste.
-
Carefully add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA), to the reaction mixture. Be aware that this will generate gas (isobutylene and CO2), so ensure adequate ventilation and perform the addition slowly.[][2][3]
-
Stir the mixture for at least 30 minutes.
-
-
Neutralization and Collection:
-
Carefully neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution. Again, be mindful of gas evolution.
-
Collect the resulting mixture in a designated hazardous waste container for organic waste.
-
Large-Scale or Bulk Waste (Over 5 grams)
For larger quantities, it is strongly recommended to treat the waste as hazardous without prior chemical treatment in the lab.
-
Containment: Ensure the this compound waste is securely contained in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name ("this compound"), the quantity, and any known hazards (e.g., "Irritant").
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of bulk chemical waste. Do not attempt to neutralize large quantities in the laboratory due to the potential for uncontrolled reactions and significant gas evolution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their research endeavors.
References
Navigating the Safe Handling of Boc-D-Phe-Pro-OSu: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Boc-D-Phe-Pro-OSu, a key reagent in peptide synthesis. Adherence to these protocols will foster a secure laboratory environment and support the generation of reliable scientific data.
Immediate Safety and Hazard Information
This compound, an active ester used in peptide coupling, is a combustible solid that requires careful handling to avoid potential health hazards. Based on data from closely related N-hydroxysuccinimide esters, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. Ingestion may be harmful.
Hazard Identification and Precautionary Measures:
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Skin Irrit. 2 | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Eye Irrit. 2 | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Acute Tox. 4 (inferred) | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial when working with this compound to minimize exposure and prevent contamination.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: The minimum required PPE includes:
-
Safety goggles with side shields or a face shield.
-
Chemical-resistant nitrile gloves.
-
A lab coat.
-
For weighing and handling of the solid, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.
-
2. Weighing and Solution Preparation:
-
Before weighing, ensure the analytical balance is clean and placed within the fume hood.
-
Carefully weigh the desired amount of this compound onto weighing paper. Avoid creating dust.
-
Transfer the solid to a suitable reaction vessel inside the fume hood.
-
Add the appropriate solvent (e.g., anhydrous DMF or DMSO) to the vessel to dissolve the solid. Handle the solvent with care, as they may have their own associated hazards.
3. Reaction Setup and Monitoring:
-
Ensure all glassware is dry to prevent hydrolysis of the active ester.
-
Conduct the peptide coupling reaction under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.
-
Keep the reaction vessel clearly labeled with the contents and any associated hazards.
4. Post-Reaction Quenching and Work-up:
-
Quench the reaction with an appropriate reagent as dictated by the specific experimental protocol.
-
Perform all extraction and purification steps within the fume hood.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Solid Waste:
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be placed in a designated, sealed hazardous waste container.
-
Label the container clearly as "Hazardous Waste: this compound contaminated materials."
2. Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
For larger quantities of waste, absorb the liquid onto an inert absorbent material like vermiculite and dispose of it as solid hazardous waste.
3. Empty Containers:
-
Rinse the original container with a suitable solvent (the same as used in the reaction) three times.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinseates can be managed according to local regulations.
-
Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling and disposal of this compound.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
